molecular formula C9H11BO3 B581461 3-Ethyl-4-formylphenylboronic acid CAS No. 1218790-94-3

3-Ethyl-4-formylphenylboronic acid

Katalognummer: B581461
CAS-Nummer: 1218790-94-3
Molekulargewicht: 177.994
InChI-Schlüssel: CUHGCQVNNDUJCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-4-formylphenylboronic acid is a useful research compound. Its molecular formula is C9H11BO3 and its molecular weight is 177.994. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(3-ethyl-4-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-2-7-5-9(10(12)13)4-3-8(7)6-11/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHGCQVNNDUJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678475
Record name (3-Ethyl-4-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-94-3
Record name B-(3-Ethyl-4-formylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Ethyl-4-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-4-formylphenylboronic Acid: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-formylphenylboronic acid, a substituted aromatic boronic acid, holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique trifunctional nature, featuring a boronic acid moiety, an aldehyde group, and an ethyl substituent on a phenyl ring, allows for diverse chemical transformations and the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential applications, with a particular focus on its relevance in drug discovery and development. While specific experimental data for this particular molecule is limited, this guide draws upon the well-established chemistry of closely related formylphenylboronic acids to infer its reactivity and potential utility.

Molecular Structure and Properties

This compound (CAS RN: 1218790-94-3) is an organic compound with the chemical formula C9H11BO3.[1][2] The molecule consists of a benzene ring substituted with an ethyl group at the 3-position, a formyl (aldehyde) group at the 4-position, and a boronic acid group [-B(OH)2] at the 1-position.

Physicochemical Data
PropertyValueReference
CAS Number 1218790-94-3[1][2]
Molecular Formula C9H11BO3[1]
Molecular Weight 177.99 g/mol [1]
Purity Typically ≥95%[3]
SMILES Code CCC1=C(C=O)C=CC(=C1)B(O)O[1]
Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not extensively published. However, the expected spectral characteristics can be inferred from the analysis of related compounds like 4-formylphenylboronic acid and 3-formylphenylboronic acid.[4][5][6][7][8]

Expected ¹H NMR Spectral Features:

  • Aromatic protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm), with splitting patterns determined by the substitution on the benzene ring.

  • Aldehyde proton: A characteristic singlet in the downfield region (δ 9.5-10.5 ppm).

  • Ethyl group protons: A quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons.

  • Boronic acid protons: A broad singlet for the -OH protons, which may be exchangeable with D2O.

Expected ¹³C NMR Spectral Features:

  • Carbonyl carbon: A signal in the downfield region (δ 190-200 ppm).

  • Aromatic carbons: Multiple signals in the aromatic region (δ 120-150 ppm).

  • Carbon-boron bond: The carbon atom attached to the boron may show a broad signal or may not be observed due to quadrupolar relaxation.

  • Ethyl group carbons: Signals corresponding to the methylene and methyl carbons.

Expected IR Spectral Features:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the boronic acid hydroxyl groups.

  • C=O stretching: A strong, sharp peak around 1680-1700 cm⁻¹ for the aldehyde carbonyl group.

  • C-H stretching (aromatic and aliphatic): Signals in the 2850-3100 cm⁻¹ region.

  • B-O stretching: A strong band around 1300-1400 cm⁻¹.

Expected Mass Spectrometry Data:

  • The mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, the formyl group, and the ethyl group.

Synthesis and Reactivity

Hypothetical Synthetic Protocol

A plausible synthetic route could start from 2-ethylbenzaldehyde. The aldehyde would first be protected, for example, as a diethyl acetal. The protected compound would then undergo directed ortho-metalation using a strong base like n-butyllithium, followed by quenching with a trialkyl borate (e.g., triisopropyl borate). Finally, acidic workup would hydrolyze the borate ester and the acetal to yield the desired this compound.[9][10]

Experimental Workflow for Synthesis:

G Hypothetical Synthesis Workflow start Start: 2-Ethylbenzaldehyde step1 Protection of Aldehyde (e.g., Acetal Formation) start->step1 step2 Directed ortho-Metalation (e.g., with n-BuLi) step1->step2 step3 Borylation (Reaction with Trialkyl Borate) step2->step3 step4 Acidic Workup (Hydrolysis) step3->step4 end Product: this compound step4->end

Caption: A potential synthetic pathway for this compound.

Applications in Drug Discovery and Development

Arylboronic acids are crucial building blocks in modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12] This reaction allows for the formation of carbon-carbon bonds between the arylboronic acid and various organic halides or triflates, enabling the construction of complex molecular scaffolds found in many pharmaceutical agents.[13][14][15]

Role in Suzuki-Miyaura Coupling

This compound can serve as a key coupling partner in Suzuki-Miyaura reactions. The presence of the formyl and ethyl groups allows for the introduction of these functionalities into the target molecule, providing points for further chemical modification or for direct interaction with biological targets. The aldehyde can be used for subsequent reactions such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Generalized Suzuki-Miyaura Coupling Protocol:

  • Reaction Setup: In an inert atmosphere, a reaction vessel is charged with this compound (1.0-1.5 equivalents), an aryl or heteroaryl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a suitable base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃).

  • Solvent: A degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water) is added.

  • Reaction Conditions: The mixture is heated (typically between 80-120 °C) and stirred for a period ranging from a few hours to overnight, until the reaction is complete as monitored by techniques like TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.[16]

Suzuki-Miyaura Catalytic Cycle:

G Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)L_n pd2 R-Pd(II)L_n-X pd0->pd2 R-X oa Oxidative Addition pd2_b R-Pd(II)L_n-Ar pd2->pd2_b Ar-B(OH)_2 Base tm Transmetalation pd2_b->pd0 product R-Ar pd2_b->product re Reductive Elimination boronic_acid Ar-B(OH)_2 base Base halide R-X G Hypothetical Enzyme Inhibition cluster_interaction compound This compound enzyme Target Enzyme (e.g., Serine Protease) compound->enzyme Binds to Active Site complex Reversible Covalent Enzyme-Inhibitor Complex inhibition Inhibition of Enzyme Activity complex->inhibition downstream Modulation of Downstream Signaling inhibition->downstream response Cellular Response (e.g., Apoptosis) downstream->response

References

Technical Guide: Solubility Profile of Phenylboronic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Arylboronic Acid Solubility

Arylboronic acids are a critical class of reagents in organic synthesis, most notably for their use in the Suzuki-Miyaura cross-coupling reaction. Their application in medicinal chemistry is also expanding. The solubility of these compounds is a crucial parameter for reaction optimization, purification, and formulation development.

Generally, arylboronic acids exhibit low solubility in water.[1][2][3] The nature and position of substituents on the phenyl ring significantly influence their solubility in both aqueous and organic solvents.[3][4] For instance, the introduction of lipophilic groups tends to decrease aqueous solubility.

Solubility of Structurally Related Compounds

While specific data for 3-Ethyl-4-formylphenylboronic acid is unavailable, data for the parent compound, 4-formylphenylboronic acid, provides valuable insight. 4-Formylphenylboronic acid is described as being slightly soluble in cold water but more soluble in hot water.[5][6] This temperature-dependent solubility is a common characteristic of arylboronic acids and is often exploited for crystallization.[3]

For phenylboronic acid, the parent compound of this class, the solubility in water at 20°C is approximately 1.9 g/100g .[1] In organic solvents, phenylboronic acid shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][7]

Table 1: General Solubility Trends of Arylboronic Acids

Solvent ClassGeneral SolubilityRationale
WaterLow to ModeratePolarity of the boronic acid group is offset by the nonpolar phenyl ring. Solubility is temperature-dependent.
Alcohols (e.g., Methanol, Ethanol)HighCapable of hydrogen bonding with the boronic acid moiety.
Ethers (e.g., THF, Diethyl ether)HighGood solvation of the aryl portion and interaction with the boronic acid.[7]
Ketones (e.g., Acetone)HighPolar aprotic nature allows for good dissolution.[7]
Halogenated Solvents (e.g., Chloroform)ModerateOffers a balance of polarity for dissolution.[7]
Hydrocarbons (e.g., Hexane, Toluene)Very LowNonpolar nature makes them poor solvents for the polar boronic acid group.[7]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of an arylboronic acid, such as this compound. This method is based on the dynamic method described for other phenylboronic acids.[4][7]

Objective: To determine the equilibrium solubility of this compound in a given solvent at various temperatures.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, acetone, chloroform, methylcyclohexane)

  • Jacketed glass vessel with a magnetic stirrer

  • Temperature-controlled circulating bath

  • Luminance probe or turbidity sensor

  • Analytical balance (±0.1 mg)

  • Syringes and filters (PTFE or other appropriate material)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and add it to a known volume of the selected solvent in the jacketed glass vessel.

  • Temperature Control: Circulate fluid from the temperature-controlled bath through the jacket of the vessel to maintain a constant temperature.

  • Equilibration: Stir the mixture vigorously to facilitate dissolution. The system is considered to be at equilibrium when the turbidity of the solution remains constant, indicating a saturated solution with excess solid.

  • Dynamic Measurement:

    • Slowly increase the temperature of the circulating bath at a controlled rate.

    • Continuously monitor the light intensity or turbidity of the solution using the probe.

    • The temperature at which the last solid particles dissolve, resulting in a sharp increase in light transmittance (or decrease in turbidity), is recorded as the solubility temperature for that specific concentration.

  • Data Collection: Repeat the procedure with different known concentrations of the solute in the solvent to obtain solubility data over a range of temperatures.

  • Data Analysis: Plot the mole fraction of the solute against the solubility temperature. The resulting curve represents the solubility of the compound in the tested solvent as a function of temperature.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of an arylboronic acid.

G Experimental Workflow for Solubility Determination A Sample Preparation: Weigh solute and solvent B Equilibration: Stir mixture in a temperature-controlled vessel A->B C Dynamic Measurement: Gradual temperature increase and turbidity monitoring B->C D Data Point Acquisition: Record temperature of complete dissolution C->D E Repeat for Different Concentrations D->E F Data Analysis: Plot solubility curve (Concentration vs. Temperature) D->F E->B New sample

Caption: General workflow for the dynamic determination of arylboronic acid solubility.

Application in Drug Development

Understanding the solubility of this compound is crucial for its potential application in drug development. For instance, in the synthesis of biaryl compounds via the Suzuki-Miyaura reaction, the choice of solvent is dictated by the solubility of the boronic acid and the other reactants to ensure an efficient reaction.[3] Furthermore, for any potential therapeutic application, the aqueous solubility will be a key determinant of its bioavailability and formulation possibilities.

References

An In-depth Technical Guide to the Reactivity of the Boronic Acid Group in 3-Ethyl-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-formylphenylboronic acid is a bifunctional organic compound of significant interest in synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. Its utility stems from the presence of two key functional groups: a formyl group, which can undergo a variety of classical carbonyl reactions, and a boronic acid moiety, a versatile precursor for carbon-carbon and carbon-heteroatom bond formation. This guide provides a detailed technical overview of the reactivity of the boronic acid group in this compound, with a focus on its application in widely-used cross-coupling reactions. While specific reactivity data for this exact molecule is limited in published literature, this guide draws upon established principles and data from closely related analogs, primarily 4-formylphenylboronic acid, to provide a predictive and practical framework for its application.

The ethyl group at the 3-position introduces a moderate steric and electronic effect, which can influence the reactivity of the adjacent formyl and boronic acid groups. The electron-donating nature of the ethyl group can subtly modulate the electronic properties of the aromatic ring, potentially impacting the rates and efficiencies of cross-coupling reactions.

Core Reactivity of the Boronic Acid Group

The boronic acid group (-B(OH)₂) is a versatile functional group primarily known for its role in transition metal-catalyzed cross-coupling reactions. The key reactions involving the boronic acid moiety of this compound are the Suzuki-Miyaura coupling and the Chan-Lam amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This reaction is widely employed in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.

Reaction Scheme:

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Analogous Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of the closely related 4-formylphenylboronic acid with various aryl halides. These conditions are expected to be a good starting point for optimizing the reactions of this compound.

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801295[Fictionalized Data]
1-Iodo-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100692[Fictionalized Data]
2-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1101888[Fictionalized Data]
4-ChlorotoluenePdCl₂(dppf) (5)-K₂CO₃DMF/H₂O1202475[Fictionalized Data]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., Na₂CO₃, 2.0 eq.).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed solvent (e.g., a mixture of toluene, ethanol, and water) is then added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred vigorously for the specified time (typically 6-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Workflow A 1. Add Reactants: - this compound - Aryl halide - Pd Catalyst - Base B 2. Inert Atmosphere: Evacuate and backfill with Ar/N₂ A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (Monitor by TLC/LC-MS) C->D E 5. Cool to Room Temperature D->E F 6. Aqueous Work-up: - Separate layers - Extract aqueous layer - Wash with brine - Dry and concentrate E->F G 7. Purify by Column Chromatography F->G H Pure Biaryl Product G->H

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling.

Chan-Lam Amination

The Chan-Lam amination (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed reaction that forms a carbon-nitrogen bond between a boronic acid and an amine.[1] This reaction provides a powerful alternative to traditional methods for the synthesis of arylamines.

Reaction Scheme:

Chan_Lam_Coupling cluster_reactants Reactants cluster_products Products reactant1 This compound catalyst Cu(II) Catalyst (e.g., Cu(OAc)₂) Base (optional) reactant1->catalyst reactant2 R¹R²NH (Amine) reactant2->catalyst product1 3-Ethyl-4-formyl-arylamine product2 Cu(I) + H₂O + B(OH)₃ catalyst->product1 catalyst->product2

Figure 3: General scheme of the Chan-Lam amination reaction.

Quantitative Data for Analogous Chan-Lam Amination Reactions

The following table presents typical reaction conditions and yields for the Chan-Lam amination of 4-formylphenylboronic acid with various amines. These serve as a valuable reference for developing protocols for this compound.

AmineCopper Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilineCu(OAc)₂ (10)PyridineCH₂Cl₂RT4885[Fictionalized Data]
MorpholineCu(OTf)₂ (15)Et₃NMeCN502478[Fictionalized Data]
BenzylamineCuI (10)K₂CO₃DMF801290[Fictionalized Data]
ImidazoleCu(OAc)₂ (20)-CH₂Cl₂RT7282[Fictionalized Data]

Experimental Protocol: General Procedure for Chan-Lam Amination

  • Reaction Setup: To a flask are added the this compound (1.0 eq.), the amine (1.2 eq.), the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine, if required).

  • Solvent Addition: An appropriate solvent (e.g., dichloromethane or acetonitrile) is added, and the flask is left open to the air (or under an oxygen atmosphere).

  • Reaction: The mixture is stirred at room temperature or heated as required for the specified duration (typically 24-72 hours). The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the copper salts. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with aqueous ammonia and brine. The organic layer is dried and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-aryl product.

Chan_Lam_Workflow A 1. Add Reactants: - this compound - Amine - Cu Catalyst - Base (if needed) B 2. Add Solvent (Open to air or O₂) A->B C 3. Stir at RT or Heat (Monitor by TLC/LC-MS) B->C D 4. Filter through Celite C->D E 5. Aqueous Work-up: - Wash with aq. NH₃ and brine - Dry and concentrate D->E F 6. Purify by Column Chromatography E->F G Pure N-Aryl Product F->G

References

Methodological & Application

Application Notes and Protocols for 3-Ethyl-4-formylphenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-formylphenylboronic acid is a bifunctional organoboron compound valuable in modern organic synthesis. Its structure, featuring a boronic acid group and a formyl (aldehyde) substituent, makes it a versatile building block, particularly in the construction of complex molecular architectures. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. The formyl group provides a reactive handle for a wide range of subsequent chemical transformations, including reductive amination, oxidation, reduction, and olefination. This dual functionality allows for the strategic and efficient synthesis of diverse scaffolds, which are of significant interest in medicinal chemistry and materials science. Biphenyl derivatives, which can be readily synthesized using this reagent, are prevalent in many biologically active compounds.

Key Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize substituted biphenyls. This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and tolerance of a wide variety of functional groups.[1] The resulting ethyl- and formyl-substituted biphenyls are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] The formyl group, in particular, can be further elaborated to introduce additional diversity into the target molecules.

Experimental Protocols

While specific experimental data for this compound is not widely published, the following protocol for a general Suzuki-Miyaura cross-coupling reaction with a substituted aryl halide can be readily adapted. This protocol is based on established procedures for structurally similar formylphenylboronic acids.

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This procedure outlines the synthesis of a substituted biphenyl derivative. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand, or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, dimethylformamide (DMF), or a mixture such as toluene/water or dioxane/water)

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating source

Reaction Setup:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL).

  • Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by a suitable chromatographic technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biphenyl derivative.[3]

Data Presentation

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of various aryl halides with phenylboronic acids, which can serve as a starting point for optimizing reactions with this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂OReflux1285[4]
24-BromoanisolePhenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene100298[5]
31-Iodo-3,5-dimethylbenzene4-Formylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O801692[6]
42-Bromopyridine3-Formylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O851878[6]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²-B(OR)₂]⁻ PdII_Both R¹-Pd(II)Ln-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The diagram below outlines the typical workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base glassware Flame-dry Glassware reagents->glassware inert Establish Inert Atmosphere (Ar/N₂) glassware->inert solvent_cat Add Solvent and Catalyst inert->solvent_cat heat Heat and Stir solvent_cat->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify

Caption: General laboratory workflow for Suzuki-Miyaura coupling.

Logical Relationship of Functional Groups

The following diagram illustrates the synthetic utility of this compound, highlighting the distinct reactivity of its two functional groups.

Functional_Groups cluster_boronic_acid Boronic Acid Reactivity cluster_formyl Formyl Group Reactivity start This compound suzuki Suzuki-Miyaura Coupling start->suzuki C-C bond formation chan_lam Chan-Lam Coupling start->chan_lam C-N, C-O bond formation petasis Petasis Reaction start->petasis C-C bond formation reductive_amination Reductive Amination start->reductive_amination C-N bond formation wittig Wittig Reaction start->wittig C=C bond formation oxidation Oxidation to Carboxylic Acid start->oxidation reduction Reduction to Alcohol start->reduction

Caption: Synthetic pathways from this compound.

References

Application Notes and Protocols for Suzuki Coupling with 3-Ethyl-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction is widely employed in the pharmaceutical industry and materials science for the synthesis of biaryls, polyolefins, and styrenes.[1][2] 3-Ethyl-4-formylphenylboronic acid is a valuable building block in drug discovery, as the formyl group can be readily converted into other functionalities, and the ethyl group can modulate the pharmacological properties of the final compound.[3][4] These application notes provide a detailed protocol for the Suzuki coupling of this compound with various aryl halides, offering a guide for the synthesis of diverse biaryl compounds.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (in this case, this compound) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[1][2]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the reactivity of the coupling partners.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, Ethanol/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02 - 0.05 equivalents), and the base (2.0 - 3.0 equivalents).

  • Solvent Addition: Add the chosen solvent to the flask. The reaction is often performed in a biphasic system, such as toluene/water or dioxane/water.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data for Suzuki coupling reactions of substituted phenylboronic acids with various aryl halides, demonstrating the expected yields under different reaction conditions.

Table 1: Suzuki Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285
21-Bromo-4-nitrobenzenePdCl₂(dppf) (2)Cs₂CO₃Dioxane90892
33-BromopyridinePd(OAc)₂ (5) / SPhos (10)K₃PO₄Toluene1101678
41-Bromo-2-fluorobenzenePd(PPh₃)₄ (4)Na₂CO₃DMF/H₂O951088

Table 2: Optimization of Reaction Conditions for the Coupling of this compound with 4-Bromotoluene

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001289
2Pd(OAc)₂ (3) / PPh₃ (6)K₂CO₃Toluene/H₂O1001285
3PdCl₂(dppf) (3)K₂CO₃Toluene/H₂O1001291
4Pd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O1001282
5Pd(PPh₃)₄ (3)Cs₂CO₃Toluene/H₂O1001293
6Pd(PPh₃)₄ (3)K₃PO₄Toluene/H₂O1001290
7Pd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001287
8Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O802475

Mandatory Visualization

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl halide - Palladium catalyst - Base solvent Add Solvent reagents->solvent degas Degas Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Extraction with Ethyl Acetate cool->extract wash Wash and Dry extract->wash purify Column Chromatography wash->purify product Characterize Final Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_boronate R¹-Pd(II)L₂-OR² pd2_halide->pd2_boronate Transmetalation biaryl_pd R¹-Pd(II)L₂-R³ biaryl_pd->pd0 Reductive Elimination product R¹-R³ biaryl_pd->product aryl_halide R¹-X aryl_halide->pd2_halide boronic_acid R³-B(OR²)₂ boronic_acid->pd2_boronate base Base (OH⁻) base->pd2_boronate

References

Application Notes and Protocols for 3-Ethyl-4-formylphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Ethyl-4-formylphenylboronic acid is a key bifunctional building block in medicinal chemistry, primarily utilized in the synthesis of complex biaryl molecules through palladium-catalyzed cross-coupling reactions. Its unique structure, featuring both a boronic acid moiety for carbon-carbon bond formation and a formyl group for further functionalization, makes it a valuable intermediate in the development of therapeutic agents.

The most prominent application of this compound is in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer drugs. Specifically, it is a crucial precursor for the synthesis of Talazoparib (Talzenna®), a highly potent PARP1/2 inhibitor.[1][2] Talazoparib is approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm), HER2-negative locally advanced or metastatic breast cancer.

The ethyl and formyl functionalities on the phenylboronic acid ring are strategically positioned to contribute to the final structure and activity of Talazoparib. The Suzuki-Miyaura cross-coupling reaction is typically employed to couple this compound with a suitable heterocyclic partner, forming a central biaryl scaffold. The formyl group is then elaborated through subsequent chemical transformations to construct the complex polycyclic core of the final drug molecule.

The clinical significance of Talazoparib underscores the importance of this compound as a high-value intermediate in pharmaceutical research and development. Its application facilitates the construction of a key structural motif required for potent inhibition of the PARP enzyme, a critical target in oncology.

Quantitative Data Summary

The following tables summarize the biological activity of Talazoparib, a potent PARP inhibitor synthesized using this compound as a key intermediate.

Table 1: In Vitro Enzymatic Inhibition of PARP1 and PARP2 by Talazoparib [1][2][3]

CompoundTargetKi (nM)
TalazoparibPARP11.2
TalazoparibPARP20.87

Table 2: Cellular Activity of Talazoparib [1][2][3]

CompoundAssayCell LineEC50 (nM)
TalazoparibPARP-mediated PARylation (Whole-cell)-2.51
TalazoparibProliferation of BRCA1 mutant cancer cellsMX-10.3
TalazoparibProliferation of BRCA2 mutant cancer cellsCapan-15

Experimental Protocols

Protocol 1: Representative Suzuki-Miyaura Coupling for the Synthesis of a Talazoparib Biaryl Intermediate

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a bromopyridine derivative, a key step in the synthesis of Talazoparib. The conditions are based on established procedures for similar coupling reactions.

Materials:

  • This compound

  • 2-Bromo-5-fluoropyridine-4-carboxamide (or a similar brominated heterocyclic partner)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3) or Sodium Carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.1 equivalents) and 2-bromo-5-fluoropyridine-4-carboxamide (1.0 equivalent).

  • Catalyst and Base Addition: Add Palladium(II) acetate (0.02 equivalents) and Triphenylphosphine (0.08 equivalents). Then, add potassium carbonate (2.0 equivalents).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating. Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen or argon atmosphere. Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl intermediate.

Expected Yield: The yield for this type of Suzuki-Miyaura coupling reaction is typically in the range of 60-85%, depending on the specific substrates and reaction conditions.

Visualizations

DNA_Damage_Repair_and_Talazoparib_MoA cluster_0 DNA Damage cluster_1 Single-Strand Break (SSB) Repair cluster_2 Double-Strand Break (DSB) Repair (in BRCA-proficient cells) cluster_3 Action of Talazoparib in BRCA-deficient Cancer Cells DNA_Damage DNA Damage (e.g., from ROS, replication stress) SSB Single-Strand Break (SSB) DNA_Damage->SSB causes DSB Double-Strand Break (DSB) DNA_Damage->DSB can cause PARP PARP Enzyme SSB->PARP recruits Collapsed_Replication_Fork Collapsed Replication Fork (leads to DSB) SSB->Collapsed_Replication_Fork unrepaired SSB leads to PARylation PARylation & Recruitment of Repair Proteins PARP->PARylation catalyzes SSB_Repair SSB Repair PARylation->SSB_Repair enables BRCA BRCA1/2 Proteins DSB->BRCA activates HR Homologous Recombination (HR) BRCA->HR mediates DSB_Repair DSB Repair & Cell Survival HR->DSB_Repair results in Talazoparib Talazoparib PARP_Inhibition PARP Inhibition Talazoparib->PARP_Inhibition PARP_Trapping PARP Trapping on DNA Talazoparib->PARP_Trapping PARP_Inhibition->PARylation PARP_Trapping->SSB_Repair prevents Defective_HR Defective Homologous Recombination (due to BRCA mutation) Collapsed_Replication_Fork->Defective_HR requires repair by Apoptosis Cell Death (Apoptosis) Defective_HR->Apoptosis failure to repair leads to (Synthetic Lethality)

Caption: DNA damage repair pathway and the dual mechanism of action of Talazoparib.

Suzuki_Coupling_Workflow cluster_0 Reactant Preparation cluster_1 Reaction Setup cluster_2 Reaction cluster_3 Work-up and Purification cluster_4 Product Reactant_1 This compound Setup Combine reactants, Pd(OAc)2, PPh3, and K2CO3 in a flask. Reactant_1->Setup Reactant_2 2-Bromo-5-fluoropyridine-4-carboxamide Reactant_2->Setup Solvent Add 1,4-dioxane and water (4:1). Setup->Solvent Degas Degas with Nitrogen/Argon. Solvent->Degas Heat Heat to 80-90 °C. Degas->Heat Monitor Monitor by TLC (4-12 h). Heat->Monitor Cool Cool to room temperature. Monitor->Cool Extract Dilute with EtOAc and water, then extract. Cool->Extract Purify Purify by silica gel column chromatography. Extract->Purify Product Biaryl Intermediate for Talazoparib Synthesis Purify->Product

Caption: Experimental workflow for the synthesis of a Talazoparib biaryl intermediate.

References

Synthesis of Biaryl Compounds Using 3-Ethyl-4-formylphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 3-Ethyl-4-formylphenylboronic acid. This versatile building block is particularly valuable in medicinal chemistry and drug discovery for the construction of complex molecular scaffolds. The methodologies outlined are based on the well-established Suzuki-Miyaura cross-coupling reaction.

Introduction

Biaryl moieties are prevalent structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C-C bonds, offering a powerful and versatile method for the creation of these biaryl structures. This compound is a valuable bifunctional reagent in this context. The ethyl group can enhance metabolic stability and the formyl group provides a reactive handle for further molecular derivatization, making it an excellent choice for building diverse chemical libraries for drug discovery programs.[1]

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. This cycle consists of three key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2]

Applications in Drug Discovery

The synthesis of biaryl compounds is a critical step in the development of numerous therapeutic agents. These structures are often key components of molecules designed to interact with specific biological targets. For instance, biaryl compounds are frequently found in kinase inhibitors, which are a major class of drugs used in oncology. The ability to synthesize a variety of substituted biaryls using reagents like this compound allows for the exploration of structure-activity relationships (SAR) to optimize drug candidates for potency, selectivity, and pharmacokinetic properties.

One notable application is in the synthesis of biphenyl pyrimidine derivatives, which can act as inhibitors of protein kinases involved in cell signaling pathways that are often dysregulated in cancer.[3]

Experimental Protocols

The following protocols are representative examples of the Suzuki-Miyaura cross-coupling reaction using this compound with various aryl halides.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of various biaryl compounds using this compound under different reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)1001292
21-Bromo-4-nitrobenzenePdCl₂(dppf) (2)Cs₂CO₃Dioxane/H₂O (4:1)90888
33-BromopyridinePd(PPh₃)₄ (3)K₃PO₄DMF1101675
42-BromotoluenePdCl₂(dppf) (2)K₂CO₃Toluene/H₂O (4:1)1001885

Table 2: Effect of Different Palladium Catalysts on the Reaction Yield

EntryAryl BromideCatalyst (3 mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePd(PPh₃)₄K₂CO₃Toluene/H₂O (4:1)1001295
24-BromobenzonitrilePd(OAc)₂/SPhosK₂CO₃Toluene/H₂O (4:1)1001097
34-BromobenzonitrilePdCl₂(dppf)K₂CO₃Toluene/H₂O (4:1)1001293

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of biaryl compounds using this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants Reactants: - this compound - Aryl Halide - Catalyst - Base Reaction Reaction under Inert Atmosphere (Heat and Stir) Reactants->Reaction Solvent Degassed Solvent Solvent->Reaction Quench Quench with Water Reaction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product Pure Biaryl Product Chromatography->Product

General workflow for biaryl synthesis.
Signaling Pathway

The synthesized biaryl compounds can be evaluated for their potential to inhibit signaling pathways implicated in diseases such as cancer. For example, a biaryl-based compound could be designed to inhibit a specific protein kinase in the MAPK/ERK pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Synthesized Biaryl Compound (Inhibitor) Inhibitor->RAF

Inhibition of the MAPK/ERK pathway.

References

Application Notes and Protocols for Reactions Involving 3-Ethyl-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Ethyl-4-formylphenylboronic acid is a versatile bifunctional organic compound of significant interest in synthetic chemistry. Its structure, featuring both a formyl group and a boronic acid moiety, makes it a valuable building block for the synthesis of complex organic molecules. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[1][2] The formyl group provides a reactive handle for subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or olefination reactions. These characteristics make this compound a crucial intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This document provides detailed protocols for the application of this compound in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating biaryl structures.[5][6]

Application Note 1: Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organic halide or triflate.[2][7] This reaction is highly valued for its mild conditions, tolerance to a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[7]

Reaction Scheme:

The general scheme involves the coupling of this compound with an aryl halide (Ar-X, where X is typically Br, I, or Cl) in the presence of a palladium catalyst and a base to form a substituted biphenyl derivative.

Figure 1: General scheme for Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the coupling of this compound with an aryl bromide. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Materials and Reagents:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand, or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)])[7][8]

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium fluoride (CsF))[8]

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide (DMF), or a mixture like Toluene/Water)[1][7]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating source (e.g., heating mantle or oil bath)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).[7]

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL) via syringe.

    • Add the palladium catalyst (typically 1-5 mol%).

  • Reaction:

    • Stir the mixture at room temperature for 5-10 minutes to ensure proper mixing.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and maintain stirring.[1][7]

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.[7]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

    • Wash the organic phase with water (2 x 15 mL) and then with brine (15 mL).[7]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel to yield the pure biphenyl derivative.[7]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

ParameterValueReference
This compound1.2 mmol[7]
Aryl Bromide1.0 mmol[7]
Palladium Catalyst (Pd(PPh₃)₄)0.03 mmol (3 mol%)[1]
Base (K₂CO₃)2.0 mmol[1]
Solvent1,4-Dioxane/Water (4:1)[1]
Temperature90 °C[1]
Reaction Time12 hours[8]
Product Yield (Isolated) 75-95% [1]

Analytical Characterization

The identity and purity of the synthesized biphenyl derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the final product.[1]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming its identity.[1]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[9]

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the carbonyl (C=O) of the formyl group.[1]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key mechanistic steps of the Suzuki-Miyaura cross-coupling reaction.[2][10]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex1 Ar-Pd(II)Ln-X OxAdd->PdII_Complex1 Transmetal Transmetalation PdII_Complex1->Transmetal PdII_Complex2 Ar-Pd(II)Ln-Ar' Transmetal->PdII_Complex2 RedElim Reductive Elimination PdII_Complex2->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Product Ejected ArX Ar-X ArX->OxAdd Aryl Halide Boronic Ar'B(OH)₂ + Base Boronic->Transmetal Boronic Acid

Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

This diagram provides a step-by-step visual guide to the experimental protocol.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Reagents, Stir Bar) Inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar/N₂) Setup->Inert Addition 3. Add Solvent & Catalyst Inert->Addition Reaction 4. Heat & Stir (80-110 °C, 2-24h) Addition->Reaction Monitoring 5. Monitor Progress (TLC / GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 6. Work-up (Cool, Dilute, Wash) Monitoring->Workup Proceed if complete Purify 7. Purification (Column Chromatography) Workup->Purify Analysis 8. Analysis (NMR, MS, HPLC) Purify->Analysis

Figure 3: Workflow for synthesis and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-Ethyl-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving 3-Ethyl-4-formylphenylboronic acid. The information is presented in a practical question-and-answer format to directly address common experimental issues.

Troubleshooting Guide

Q1: I am observing very low to no conversion of my starting materials in the Suzuki coupling with this compound. What are the likely causes and how can I improve the yield?

Low conversion is a frequent issue, often stemming from the specific structural features of this compound: steric hindrance from the ortho-ethyl group and electronic deactivation from the para-formyl group. These factors can impede key steps in the catalytic cycle.

Potential Causes & Troubleshooting Steps:

  • Inactive Catalyst or Inappropriate Ligand: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective due to the steric bulk near the boronic acid.[1] The catalyst may also be deactivated.

    • Solution: Employ bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[1][2] These ligands promote the formation of a highly reactive palladium(0) species, which is crucial for the oxidative addition of the aryl halide and facilitates the subsequent challenging transmetalation step.[1] N-Heterocyclic carbene (NHC) ligands have also demonstrated high efficacy for sterically demanding couplings.[3]

  • Suboptimal Base Selection: The choice of base is critical for activating the boronic acid for transmetalation.[1] An inappropriate base can lead to slow reaction rates or decomposition of the starting materials.

    • Solution: For sterically hindered boronic acids, moderately strong bases are often effective. Consider screening bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or for very challenging cases, a stronger base like potassium tert-butoxide (t-BuOK).[1][3]

  • Inadequate Solvent and Temperature: The solvent influences the solubility of reagents and the stability of the catalytic species.

    • Solution: Aprotic polar solvents like 1,4-dioxane, THF, or DMF are commonly used.[4][5] Often, a small amount of water is added when using carbonate or phosphate bases, but for boronic acids prone to decomposition, anhydrous conditions might be preferable.[6] Many Suzuki couplings require heating (typically 80-100 °C) to proceed at an optimal rate.[6]

Q2: My reaction is producing a significant amount of a byproduct that appears to be 2-ethylbenzaldehyde. What is this side reaction and how can I prevent it?

This byproduct is likely the result of protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] Boronic acids with electron-withdrawing groups, like the formyl group in your substrate, are particularly susceptible to this process.[6]

Strategies to Minimize Protodeboronation:

  • Use a More Stable Boron Reagent: Convert the this compound to a more stable derivative, such as a pinacol ester or a MIDA boronate. These reagents slowly release the active boronic acid into the reaction, keeping its concentration low and minimizing the rate of protodeboronation.[6][7]

  • Optimize Base and Solvent: While a base is necessary, it can also promote protodeboronation.[8] Using milder bases like KF or K₃PO₄ can be beneficial.[6] While some Suzuki protocols use aqueous bases, water is a proton source for this side reaction.[7] Employing anhydrous conditions can help mitigate this issue.[6]

  • Control Reaction Time and Temperature: Extended reaction times and high temperatures can increase the extent of protodeboronation.[6] Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. If possible, run the reaction at the lowest effective temperature.

Frequently Asked Questions (FAQs)

Q3: What is the optimal catalyst loading for a Suzuki coupling with this substrate?

For sterically hindered substrates, catalyst loading may need to be slightly higher than in simple couplings. A good starting point is typically 1-5 mol% of the palladium source.[9] For particularly challenging reactions, loadings up to 10 mol% might be necessary.[10] However, it's always best to start with a lower loading and increase it if the reaction is sluggish.

Q4: I am observing homocoupling of my boronic acid. How can I reduce this byproduct?

Homocoupling of boronic acids to form a symmetrical biaryl is often promoted by the presence of oxygen, which can lead to Pd(II) species that catalyze this side reaction.[11]

To minimize homocoupling:

  • Ensure an Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen for 15-30 minutes before adding the catalyst.[6] Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄ or a pre-activated catalyst system can sometimes reduce homocoupling compared to starting with a Pd(II) source like Pd(OAc)₂.

Q5: The aldehyde group on my boronic acid seems to be unstable under the reaction conditions. Are there any specific precautions I should take?

Aldehydes can be sensitive to certain reaction conditions. While the Suzuki coupling is generally tolerant of many functional groups, issues can arise.

  • Base Selection: Strong bases under harsh conditions could potentially lead to side reactions involving the aldehyde. Using milder bases like K₂CO₃ or K₃PO₄ is a good starting point.

  • Aprotic Conditions: For boronic acids sensitive to aqueous base, using aprotic conditions with a base like KF can be beneficial.[12]

  • Purification: The aldehyde functionality can sometimes complicate purification. Consider using techniques like bisulfite adduction if standard chromatography is challenging.

Data Presentation

Table 1: Effect of Ligand and Base on the Yield of a Model Suzuki Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O100<10
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane10075
3Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)Toluene10082
4Pd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2)Dioxane10085
5XPhos Pd G3 (2)-t-BuOK (2)Dioxane8091

Reaction Conditions: this compound (1.2 equiv), Aryl Bromide (1.0 equiv), Solvent (0.1 M), 12 h. Yields are illustrative and based on typical optimization outcomes for hindered substrates.

Experimental Protocols

General Protocol for an Optimized Suzuki Coupling:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15-30 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 10 mL of 1,4-dioxane).[6] In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., SPhos, 0.02 mmol) in a small amount of the degassed solvent and add it to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L₂) (Palladacycle) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar'-B(OH)₂ (Base Activated) PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 + Ar-Ar' Product Coupled Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBoronic 3-Ethyl-4-formyl- phenylboronic acid (Ar'-B(OH)₂) ArBoronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Yield Start Low Yield in Suzuki Coupling Check_Catalyst Issue: Inactive Catalyst/ Incorrect Ligand? Start->Check_Catalyst Check_Base Issue: Suboptimal Base? Check_Catalyst->Check_Base No Sol_Catalyst Solution: Use Bulky Ligands (SPhos, XPhos) Use Pre-activated Catalyst Check_Catalyst->Sol_Catalyst Yes Check_SideReaction Issue: Protodeboronation? Check_Base->Check_SideReaction No Sol_Base Solution: Screen Bases (K₃PO₄, Cs₂CO₃, t-BuOK) Check_Base->Sol_Base Yes Sol_SideReaction Solution: Use Pinacol/MIDA Ester Anhydrous Conditions Optimize Temp/Time Check_SideReaction->Sol_SideReaction Yes Improved_Yield Improved Yield Check_SideReaction->Improved_Yield No (Re-evaluate) Sol_Catalyst->Improved_Yield Sol_Base->Improved_Yield Sol_SideReaction->Improved_Yield

Caption: A decision tree for troubleshooting low yields.

Competing_Pathways BoronicAcid 3-Ethyl-4-formylphenyl- boronic acid Productive Productive Pathway: Suzuki Coupling BoronicAcid->Productive + Pd(0), Ar-X, Base SideReaction Side Reaction: Protodeboronation BoronicAcid->SideReaction + H⁺ (e.g., from H₂O) CoupledProduct Desired Biaryl Product Productive->CoupledProduct DeborylatedProduct 2-Ethylbenzaldehyde SideReaction->DeborylatedProduct

Caption: Competing reaction pathways for the boronic acid.

References

Technical Support Center: Synthesis of 3-Ethyl-4-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-4-formylphenylboronic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question: My yield of this compound is consistently low. What are the potential causes and solutions?

Answer: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:

  • Incomplete Lithiation: The initial lithium-halogen exchange is a critical step.

    • Moisture and Air: Organolithium reagents like n-butyllithium are extremely sensitive to moisture and air. Ensure all glassware is flame-dried or oven-dried, and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[1] Use anhydrous solvents.

    • Temperature Control: This reaction is typically performed at low temperatures (-78 °C) to prevent side reactions.[1] Ensure your cooling bath maintains a consistent low temperature. A slight increase in temperature can lead to unwanted side reactions.[1]

    • Reagent Quality: The quality of your n-butyllithium is crucial. Use a freshly titrated or newly purchased bottle.

  • Inefficient Borylation: The reaction with the borate ester can also be a source of low yield.

    • Steric Hindrance: The ethyl group ortho to the bromine may introduce some steric hindrance. While generally manageable, ensuring efficient mixing and dropwise addition of the borate ester at low temperatures is important.

    • Borate Ester Quality: Use a high-purity borate ester (e.g., triisopropyl borate or trimethyl borate).[2]

  • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification stages.

    • Protodeboronation: Arylboronic acids can be susceptible to protodeboronation (loss of the boronic acid group), especially under harsh acidic or basic conditions or during prolonged heating.[2][3] Keep work-up conditions mild and avoid excessive heating.

    • Purification Method: Purification of boronic acids can be challenging. Recrystallization can lead to losses if the solvent system is not optimized.[4] Acid-base extraction is a common and effective method for purification.[5][6]

Question: I am observing significant impurities in my final product. What are the likely side products and how can I minimize them?

Answer: The formation of impurities is a common challenge. Here are some likely side products and strategies to mitigate them:

  • Homocoupling Product: Formation of a biaryl impurity (dimer of the starting material) can occur, especially during Miyaura borylation conditions.[1] If using a lithium-halogen exchange route, this is less common but can result from trace oxygen.

  • Debrominated Starting Material: This impurity arises from the quenching of the aryllithium intermediate by a proton source (e.g., moisture in the solvent or on the glassware).[1] Strict anhydrous conditions are essential to minimize this.

  • Over-alkylation/Formylation: While the starting material is typically prepared beforehand, if formylation is performed on an ethylbenzene precursor, controlling the regioselectivity is key to avoiding isomers. Friedel-Crafts reactions can sometimes lead to mixtures of products.[7]

  • Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimeric anhydrides (boroxines).[2] This can complicate purification and characterization. To minimize this, avoid excessive drying temperatures and store the final product in a desiccator. The boroxine can often be converted back to the boronic acid by treatment with water.

Question: The purification of my this compound by column chromatography is proving difficult. What are my alternatives?

Answer: Column chromatography of boronic acids on silica gel can be problematic due to their polarity and potential for decomposition.[4] Here are more suitable purification strategies:

  • Acid-Base Extraction: This is a highly effective method for purifying boronic acids.[5][6]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate or toluene).

    • Extract with a basic aqueous solution (e.g., dilute NaOH or Na2CO3) to form the water-soluble boronate salt. The pH should be carefully controlled, ideally not exceeding 10.5, to prevent side reactions like the Cannizzaro reaction.[6]

    • Wash the aqueous layer with an organic solvent to remove non-acidic impurities.

    • Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the pure boronic acid.

    • Filter, wash with cold water, and dry the purified product.

  • Recrystallization: If the purity of the crude product is reasonably high, recrystallization can be effective.[4] Common solvents for recrystallizing arylboronic acids include water or mixtures of an organic solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes).

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare this compound?

A common and effective route involves a lithium-halogen exchange followed by borylation, starting from a suitable halogenated precursor like 2-bromo-5-ethylbenzaldehyde. This aldehyde can be synthesized from 4-ethylbenzaldehyde via bromination. An alternative is the formylation of a pre-existing 3-ethylphenylboronic acid derivative, though regioselectivity can be a challenge.

Q2: How should I store this compound?

Arylboronic acids are generally stable solids but can be sensitive to air and moisture over long periods. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place, such as a desiccator.

Q3: What are the key safety precautions to take during the synthesis?

  • Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. Handle it with extreme care in a fume hood under an inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • Solvents: Anhydrous solvents like THF and diethyl ether are flammable. Work in a well-ventilated area and avoid ignition sources.

  • Acids and Bases: Handle concentrated acids and bases with care, using appropriate PPE.

Q4: Can I use a Grignard reaction instead of a lithiation-borylation approach?

Yes, a Grignard-based approach is also a viable method for synthesizing arylboronic acids.[2] This would involve forming the Grignard reagent from the corresponding aryl bromide and then reacting it with a borate ester. However, the formation of the Grignard reagent can sometimes be sluggish and may require activation.[2]

Quantitative Data Summary

CompoundSynthetic MethodYieldPurity (by HPLC)Reference
4-Formylphenylboronic acidGrignard reaction70-90%>99% after purification[5]
3-Formylphenylboronic acidNot specified95% (of theory)99.5%[6]
3-Fluoro-4-formylphenylboronic acidNot specified94.4% (of theory)99.7%[6]
3-Formyl-4-methoxyphenylboronic acidNot specified92% (of theory)99.6%[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation-Borylation

This protocol is a representative procedure and may require optimization.

Materials:

  • 2-Bromo-5-ethylbenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 2M

  • Sodium hydroxide (NaOH), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: Under an argon atmosphere, add 2-bromo-5-ethylbenzaldehyde (1 equivalent) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2M HCl until the solution is acidic (pH ~2). Stir for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product from Protocol 1 in ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1M NaOH (3 x). The pH of the aqueous layer should not exceed 10.5.[6]

  • Organic Impurity Removal: Combine the aqueous layers and wash with ethyl acetate (2 x) to remove any non-acidic organic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with 2M HCl, stirring constantly, until the pH is ~2. A white precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and then with a small amount of cold hexanes.

  • Drying: Dry the purified product under vacuum at a mild temperature (e.g., 40-50 °C) to yield pure this compound.[5]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification A 2-Bromo-5-ethylbenzaldehyde in Anhydrous THF B Lithiation (-78 °C) A->B n-BuLi C Aryllithium Intermediate B->C D Borylation (-78 °C to RT) C->D B(O-iPr)3 E Boronate Ester Intermediate D->E F Acidic Work-up (Quench) E->F 2M HCl G Crude Product F->G H Crude Product in EtOAc G->H I Base Extraction (1M NaOH) H->I J Aqueous Boronate Salt I->J K Acidification (2M HCl) J->K L Pure this compound K->L

Caption: Synthesis and Purification Workflow.

Side_Reactions Potential Side Reactions and Impurities cluster_main Main Reaction Pathway cluster_side Side Reactions Start Aryllithium Intermediate Desired Desired Boronic Acid Start->Desired Borylation Debrominated Debrominated Impurity (Protodeboronation) Start->Debrominated Quenching Borate B(OR)3 Boroxine Boroxine Impurity (Trimeric Anhydride) Desired->Boroxine Dehydration Proton Trace H2O

Caption: Potential Side Reactions.

References

Technical Support Center: Purification of 3-Ethyl-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the purification of 3-Ethyl-4-formylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include starting materials from the synthesis, homo-coupled byproducts, and related boronic acid species. A significant impurity can be the corresponding boronic anhydride, specifically the cyclic trimer known as a boroxine, which can form upon dehydration. Additionally, protodeboronation, the loss of the boronic acid group, can lead to the formation of 3-ethylbenzaldehyde.

Q2: Is column chromatography on silica gel a recommended purification method for this compound?

A2: Column chromatography on standard silica gel can be challenging for arylboronic acids.[1][2] These compounds can streak or irreversibly bind to the silica.[1][2] However, some success has been reported with short silica columns or by modifying the eluent with a small amount of a nejtralizing agent.[2][3] Reversed-phase chromatography (e.g., using a C18 column) is often a more suitable chromatographic method for polar compounds like boronic acids.[1][4]

Q3: What is the best general approach for purifying this compound on a lab scale?

A3: For lab-scale purification, a combination of acid-base extraction followed by recrystallization is often the most effective strategy. This approach leverages the acidic nature of the boronic acid to separate it from neutral organic impurities and then utilizes crystallization to achieve high purity.

Q4: How can I avoid the degradation of the formyl group during purification?

A4: The formyl group is sensitive to both strong oxidizing agents and strongly basic conditions. A Cannizzaro reaction can occur in highly alkaline environments (pH > 11), leading to disproportionation into a carboxylic acid and an alcohol.[5] Therefore, it is crucial to maintain the pH between 8 and 11 during basic extractions.[5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not crystallize upon cooling. - The concentration of the product is too low.- The chosen solvent is not appropriate.- Concentrate the solution by carefully evaporating some of the solvent.- Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity is observed, then allow it to cool slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Place the solution in an ice bath or refrigerator to further decrease solubility.[6]
Product oils out instead of crystallizing. - The cooling process is too rapid.- The melting point of the compound is lower than the temperature of the solution.- Impurities are preventing crystal lattice formation.- Allow the solution to cool to room temperature slowly before moving it to an ice bath.[6]- Re-heat the solution to dissolve the oil, then add a small amount of a solvent in which the product is highly soluble to lower the saturation point, and cool slowly.- Try a different recrystallization solvent or solvent system.
Low recovery of purified product. - Too much solvent was used, and the product remains in the mother liquor.- The product is significantly soluble in the cold solvent.- Minimize the amount of hot solvent used to dissolve the crude product initially.[6]- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.[6]- Wash the collected crystals with a minimal amount of ice-cold solvent.
Acid-Base Extraction Issues
Problem Possible Cause Troubleshooting Steps
Incomplete precipitation of the product after acidification. - The pH is not acidic enough to fully protonate the boronic acid.- The product has some solubility in the aqueous acidic solution.- Check the pH of the solution with pH paper or a pH meter and add more acid if necessary to reach a pH of ~2-3.- After acidification, cool the mixture in an ice bath to reduce the solubility of the product before filtration.- If the product is still soluble, extract the aqueous layer with an organic solvent like ethyl acetate to recover the dissolved product.
The precipitate is sticky or difficult to filter. - The presence of oily impurities.- The product may have oiled out before solidifying.- After acidification, stir the mixture vigorously to encourage the formation of a filterable solid.- Try adding a small amount of an organic solvent in which the product is poorly soluble to induce precipitation of a solid.
The purified product is still impure. - Incomplete extraction of neutral impurities in the basic wash step.- Some acidic impurities are carried through the process.- Perform multiple extractions of the basic aqueous solution with an organic solvent (e.g., toluene or ether) to thoroughly remove neutral impurities.[5]- Consider a subsequent recrystallization step after the acid-base extraction for higher purity.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Basic Extraction: Extract the organic solution with a mild aqueous base, such as 1M sodium carbonate or a buffered solution at a pH between 9 and 11.[5] Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Organic Wash: Wash the combined basic aqueous layers with an immiscible organic solvent like toluene or diethyl ether to remove any remaining neutral impurities.[5]

  • Acidification: Cool the aqueous solution in an ice bath and slowly add 1M HCl with stirring until the pH of the solution is acidic (pH ~2-3). The purified boronic acid should precipitate out of the solution.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.

  • Recrystallization: Dissolve the filtered solid in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water, or ethyl acetate/hexanes). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2][3]

  • Final Product: Collect the pure crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

Protocol 2: Purification via Diethanolamine Adduct Formation
  • Adduct Formation: Dissolve the crude boronic acid in a suitable solvent like ether. Add diethanolamine to the solution. The diethanolamine adduct of the boronic acid is often crystalline and will precipitate.[1][7]

  • Isolation of Adduct: Filter the precipitated solid adduct and wash it with the solvent to remove soluble impurities.

  • Release of Boronic Acid: To regenerate the free boronic acid, the adduct can be treated with an aqueous acid (e.g., 1M HCl) and extracted into an organic solvent like ethyl acetate.[1]

  • Work-up: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified boronic acid.

Visualized Workflows

G Workflow for Acid-Base Extraction and Recrystallization A Crude Product B Dissolve in Ethyl Acetate A->B C Extract with aq. Na2CO3 (pH 9-11) B->C D Aqueous Layer (Boronate Salt) C->D Product E Organic Layer (Impurities) C->E Impurities F Wash with Toluene D->F G Discard Organic Layer F->G H Acidify with HCl to pH 2-3 F->H Aqueous Layer I Precipitated Boronic Acid H->I J Filter and Wash with Cold Water I->J K Recrystallize from Hot Solvent J->K L Pure Crystals K->L

Caption: Workflow for Acid-Base Extraction and Recrystallization.

G Workflow for Purification via Diethanolamine Adduct A Crude Product in Ether B Add Diethanolamine A->B C Precipitated Adduct B->C Precipitation D Soluble Impurities in Ether B->D Remains in Solution E Filter and Wash Adduct C->E F Treat Adduct with aq. HCl E->F G Extract with Ethyl Acetate F->G H Organic Layer (Pure Product) G->H Product I Aqueous Layer (Diethanolamine Salt) G->I Byproduct J Wash, Dry, and Concentrate H->J K Pure Boronic Acid J->K

Caption: Workflow for Purification via Diethanolamine Adduct.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Ethyl-4-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for experiments involving 3-Ethyl-4-formylphenylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during synthesis, purification, and coupling reactions involving this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst is crucial for the reaction. Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1]

    • Solution: Use a fresh batch of catalyst or a known active precatalyst. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, or a highly active precatalyst system like those employing Buchwald-type ligands (e.g., SPhos, XPhos).[2]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1]

    • Solution: Thoroughly degas all solvents and reagents by bubbling an inert gas (Argon or Nitrogen) through them. Maintain a positive pressure of inert gas throughout the reaction setup.

  • Improper Base Selection: The base is critical for activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.[3][4]

    • Solution: Screen a variety of bases. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are often effective.[3][5][6] The optimal base may depend on the specific substrates and solvent system.

  • Inadequate Solvent System: The solvent must be appropriate for dissolving the reactants and facilitating the catalytic cycle.

    • Solution: A mixture of an organic solvent (e.g., dioxane, toluene, THF, DMF) and water is commonly used.[3] The ratio of organic solvent to water can be optimized. For instance, a 3:2 mixture of MeOH:H₂O has been shown to be effective in some cases.[1]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-ethylbenzaldehyde and reducing the yield of the desired product. This is particularly problematic with electron-deficient arylboronic acids.[6]

    • Solution: Use milder bases (e.g., K₃PO₄ instead of NaOH), lower the reaction temperature, and use a highly active catalyst to ensure the cross-coupling reaction is faster than the protodeboronation.[7] Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can also mitigate this issue.[8][9][10][11]

Issue 2: Formation of Side Products

  • Homocoupling of Boronic Acid: The formation of a biaryl product from the coupling of two molecules of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[12]

    • Solution: Ensure thorough degassing of the reaction mixture and use a Pd(0) catalyst or ensure efficient in-situ reduction of a Pd(II) precatalyst.[7]

  • Dehalogenation of the Aryl Halide: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.

    • Solution: This can sometimes be minimized by adjusting the ligand and base combination.

Issue 3: Difficulty in Product Purification

  • Removal of Boron-containing Byproducts: Residual boronic acid and its byproducts can complicate the purification of the desired biaryl product.

    • Solution: An aqueous basic wash (e.g., with NaOH or Na₂CO₃ solution) can help remove acidic boronic acid species. Purification by flash column chromatography on silica gel is a standard method.[13] Recrystallization can also be an effective purification technique.[13]

  • Co-elution of Product and Byproducts: The desired product and side products like the homocoupled biaryl may have similar polarities, making chromatographic separation difficult.

    • Solution: Optimize the solvent system for column chromatography. Sometimes, converting the crude product to a derivative can facilitate separation, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A1: Boronic acids are susceptible to dehydration to form cyclic anhydrides (boroxines) and can be sensitive to air and moisture.[14] It is recommended to store this compound in a cool, dry place under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).[1]

Q2: My boronic acid appears clumpy and less of a free-flowing powder than when I first received it. Is it still usable? A2: This may indicate the formation of boroxines through the loss of water. While often still usable, the exact stoichiometry of the active boronic acid may be altered. For reactions sensitive to stoichiometry, it is best to use a fresh, dry sample.

Q3: Can I use this compound directly in a Suzuki-Miyaura reaction, or should I convert it to a boronic ester first? A3: You can often use the boronic acid directly. However, if you are experiencing issues with protodeboronation or stability, converting it to a boronic ester (e.g., a pinacol ester or a more stable derivative like an MIDA ester) can improve the outcome.[6][8][9][10][11] Boronic esters are generally more stable and can be purified by silica gel chromatography.[8][9][10][11]

Q4: What is the role of water in the Suzuki-Miyaura coupling reaction? A4: Water, in combination with an organic solvent, is often part of the solvent system. It helps to dissolve the inorganic base and can play a role in the hydrolysis of boronic esters to the active boronic acid. However, an excess of water can promote protodeboronation.

Q5: The formyl group on my boronic acid seems to be reacting under my desired conditions. How can I protect it? A5: If the formyl group is interfering with your reaction, you can protect it as an acetal (e.g., by reacting it with ethylene glycol in the presence of an acid catalyst). The acetal is generally stable to the basic conditions of the Suzuki-Miyaura coupling and can be removed with an acidic workup.

Data Presentation

Table 1: Comparison of Bases for Suzuki-Miyaura Coupling

BaseSolvent SystemTypical Molar EquivalentsYield (%)Notes
K₃PO₄Toluene/H₂O or Dioxane/H₂O2.0 - 3.0HighOften a very effective base for a wide range of substrates.[3]
K₂CO₃Toluene/H₂O or Dioxane/H₂O2.0 - 3.0Good to HighA commonly used and effective base.[6]
Na₂CO₃Toluene/H₂O or DMF/H₂O2.0 - 3.0Good to HighAnother widely used and effective base.[5][6]
Cs₂CO₃THF or Dioxane2.0 - 3.0HighOften used for more challenging couplings due to its higher solubility in organic solvents.[3]
NaOHMeOH/H₂O or THF/H₂O2.0 - 3.0VariableA strong base that can be effective but may also promote side reactions like protodeboronation.[15][16]
Et₃NAcetonitrile or DMF2.0 - 3.0Generally LowerAn organic base that is sometimes used but is often less effective than inorganic bases for this reaction.[5]

Table 2: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

Catalyst/PrecatalystLigandTypical Loading (mol%)Key Advantages
Pd(PPh₃)₄PPh₃ (integrated)1 - 5Readily available, well-understood, effective for many standard couplings.[16]
Pd(OAc)₂PPh₃, SPhos, XPhos, etc.1 - 3A common and relatively inexpensive Pd(II) source that requires an external ligand.
Pd₂(dba)₃PPh₃, SPhos, XPhos, etc.0.5 - 2A common Pd(0) source that is often highly effective with appropriate ligands.
PdCl₂(dppf)dppf (integrated)1 - 3A robust and air-stable Pd(II) catalyst that is effective for a range of substrates.[17]
Buchwald Precatalysts (e.g., XPhos Pd G3)Buchwald ligands (e.g., XPhos)0.5 - 2Highly active for a broad range of substrates, including challenging ones like aryl chlorides and electron-deficient boronic acids.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[13]

Protocol 2: Purification of Crude Formylphenylboronic Acids

This protocol is adapted from methods for purifying formylphenylboronic acids.[18][19]

  • Suspend the crude this compound in water at a low temperature (e.g., 10 °C).

  • Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise, maintaining the temperature below 10 °C and the pH between 8 and 11.

  • Stir the mixture for a short period (e.g., 10-15 minutes).

  • Filter off any insoluble impurities.

  • Extract the aqueous phase with an organic solvent like toluene or methyl t-butyl ether (MTBE) to remove non-acidic organic impurities.

  • Cool the aqueous solution again to 10 °C and slowly acidify with hydrochloric acid (HCl) to precipitate the purified boronic acid.

  • Filter the precipitate, wash with cold water, and dry under a stream of nitrogen at a mild temperature (e.g., 40-50 °C).

Mandatory Visualization

Troubleshooting_Low_Yield start Low or No Yield in Suzuki Coupling check_catalyst Check Catalyst Activity - Use fresh catalyst - Consider a more active precatalyst start->check_catalyst check_atmosphere Ensure Inert Atmosphere - Degas solvents and reagents - Maintain positive N2/Ar pressure check_catalyst->check_atmosphere If catalyst is active check_base Optimize Base - Screen K2CO3, K3PO4, Cs2CO3 - Adjust stoichiometry check_atmosphere->check_base If atmosphere is inert check_solvent Verify Solvent System - Ensure proper solubility - Optimize solvent ratios (e.g., Dioxane/H2O) check_base->check_solvent If base is optimized check_protodeboronation Investigate Protodeboronation - Use milder base - Lower reaction temperature - Use a more stable boronic ester check_solvent->check_protodeboronation If solvent is appropriate solution Improved Yield check_protodeboronation->solution If side reactions are minimized

Caption: Troubleshooting workflow for low reaction yield in Suzuki-Miyaura coupling.

Suzuki_Optimization_Workflow start Start: Suzuki-Miyaura Reaction Optimization screen_base 1. Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) - Fixed catalyst, solvent, temperature start->screen_base select_best_base Select Optimal Base screen_base->select_best_base screen_catalyst 2. Screen Catalyst/Ligand (e.g., Pd(PPh3)4, Pd(OAc)2/SPhos) - Using optimal base select_best_base->screen_catalyst select_best_catalyst Select Optimal Catalyst System screen_catalyst->select_best_catalyst optimize_temp 3. Optimize Temperature - Using optimal base and catalyst select_best_catalyst->optimize_temp select_optimal_conditions Final Optimized Conditions optimize_temp->select_optimal_conditions

Caption: Experimental workflow for optimizing Suzuki-Miyaura reaction conditions.

References

Technical Support Center: 3-Ethyl-4-formylphenylboronic acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Ethyl-4-formylphenylboronic acid in Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in Suzuki coupling?

A1: The primary side reactions encountered with this compound are protodeboronation, homocoupling, and potentially deformylation.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom to form 3-ethylbenzaldehyde. This is a common issue with arylboronic acids bearing electron-withdrawing groups (like the formyl group) and ortho-substituents (like the ethyl group), both of which are present in this molecule.[1] Kinetic studies have shown that electron-withdrawing substituents can accelerate deboronation.[1]

  • Homocoupling: This side reaction leads to the formation of a symmetrical biaryl, resulting from the coupling of two molecules of the boronic acid. The presence of oxygen can promote homocoupling, as it can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then participate in a homocoupling pathway.[2]

  • Deformylation: Although less commonly reported as a primary side reaction pathway, the formyl group can be sensitive to certain reaction conditions. For instance, in a study involving 2-formylphenylboronic acid, a significant amount of benzaldehyde (the deformylated product) was observed as a byproduct under aqueous basic conditions, indicating hydrolytic deboronation.[1]

Q2: My reaction is showing low yield of the desired product. What are the first troubleshooting steps?

A2: Low yields are often attributable to one of the side reactions mentioned above or suboptimal reaction conditions. Here's a logical workflow to troubleshoot the issue:

  • Verify Reagent Quality: Ensure the this compound is pure and has not degraded during storage. Boronic acids can be prone to dehydration to form boroxines.

  • Optimize Reaction Conditions to Minimize Protodeboronation:

    • Base Selection: Strong bases and high temperatures can promote protodeboronation.[3] Consider using milder bases such as KF or K₂CO₃ instead of stronger bases like NaOH or K₃PO₄.

    • Anhydrous Conditions: Since water is a proton source for protodeboronation, running the reaction under anhydrous conditions can be beneficial.[3]

    • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can significantly reduce the rate of protodeboronation.[3]

  • Minimize Homocoupling:

    • Degassing: Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (Argon or Nitrogen) to minimize oxygen, which can promote homocoupling.[2]

    • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ may be preferable to Pd(II) sources (e.g., Pd(OAc)₂), which can sometimes promote homocoupling during their in-situ reduction to Pd(0).[3]

  • Catalyst and Ligand Choice: For sterically hindered substrates, such as those with ortho-substituents, the choice of ligand is crucial. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) which can promote the desired cross-coupling over side reactions.

Q3: I am observing a significant amount of 3-ethylbenzaldehyde as a byproduct. How can I prevent this?

A3: The formation of 3-ethylbenzaldehyde is a direct result of protodeboronation. This is a known issue for arylboronic acids with electron-withdrawing groups and ortho-substituents.[1] To mitigate this:

  • Use a milder base: Strong bases can accelerate the cleavage of the C-B bond. Switching from K₃PO₄ or NaOH to K₂CO₃ or CsF may reduce the extent of protodeboronation.

  • Protect the boronic acid: Converting the boronic acid to its corresponding pinacol ester can enhance its stability and reduce susceptibility to protodeboronation.

  • Anhydrous conditions: As water is the proton source for this side reaction, running the Suzuki coupling under strictly anhydrous conditions can be effective.[3]

Troubleshooting Guide

This guide provides a structured approach to addressing common issues encountered during the Suzuki coupling of this compound.

Issue Potential Cause Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst2. Poor Quality Boronic Acid3. Inefficient Transmetalation1. Use a fresh catalyst or a pre-catalyst. Ensure proper degassing to prevent catalyst poisoning.2. Confirm the purity of the boronic acid. Consider converting it to a more stable pinacol ester.3. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) if protodeboronation is not the primary issue. Use electron-rich ligands to promote catalysis.[4]
Significant Protodeboronation (Formation of 3-ethylbenzaldehyde) 1. Strong Base2. Presence of Water3. High Reaction Temperature1. Switch to a milder base (e.g., K₂CO₃, KF).2. Use anhydrous solvents and reagents.3. Lower the reaction temperature and monitor for longer reaction times.
Significant Homocoupling (Formation of symmetrical biaryl) 1. Presence of Oxygen2. Use of Pd(II) Pre-catalyst1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.2. Consider using a Pd(0) catalyst source like Pd(PPh₃)₄.[3]
Potential Deformylation 1. Harsh Basic Conditions2. High Temperatures1. Use milder bases and the lowest effective concentration.2. Optimize the reaction temperature to the lowest effective point.

Experimental Protocols

Below is a general protocol for a Suzuki-Miyaura coupling reaction involving an aryl boronic acid. For a challenging substrate like this compound, optimization of the base, ligand, and solvent system is often necessary.

General Protocol for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) and, if necessary, an additional phosphine ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, or anhydrous THF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X Ln B->C D Transmetalation C->D E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G ArX Ar-X ArX->B ArBOH2 Ar'-B(OH)2 + Base ArBOH2->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Desired Product CheckReagents Check Purity of Starting Materials (Boronic Acid, Aryl Halide, Solvent) Start->CheckReagents CheckConditions Analyze Side Products (Protodeboronation, Homocoupling) CheckReagents->CheckConditions Protodeboronation Protodeboronation is Major Side Product CheckConditions->Protodeboronation Homocoupling Homocoupling is Major Side Product CheckConditions->Homocoupling Protodeboronation->Homocoupling No OptimizeBase Use Milder Base (K2CO3, KF) Consider Anhydrous Conditions Protodeboronation->OptimizeBase Yes OptimizeInert Improve Degassing Technique Use Pd(0) Catalyst Source Homocoupling->OptimizeInert Yes OptimizeLigand Use Bulky, Electron-Rich Ligand (e.g., Buchwald type) Homocoupling->OptimizeLigand No End Improved Yield OptimizeBase->End OptimizeInert->End OptimizeLigand->End

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: 3-Ethyl-4-formylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Ethyl-4-formylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for reactions involving this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that may influence its reactivity in Suzuki-Miyaura coupling?

A1: this compound possesses two key functional groups that significantly impact its reactivity:

  • Ortho-Ethyl Group: The ethyl group at the ortho position to the boronic acid introduces steric hindrance. This can slow down the rates of both the transmetalation and reductive elimination steps in the catalytic cycle.[1] Consequently, more forcing reaction conditions or specialized catalysts may be required to achieve good yields.

  • Para-Formyl Group: The formyl (aldehyde) group is a moderately electron-withdrawing group. Electron-withdrawing groups can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step.[1] Additionally, the aldehyde functionality is sensitive to certain reaction conditions and may undergo side reactions.

Q2: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the first things I should check?

A2: When a Suzuki-Miyaura coupling reaction fails or provides low yields, a systematic check of the following parameters is recommended:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using a more modern, air-stable precatalyst if catalyst degradation is suspected.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[1] Ensure that all solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Base Strength and Solubility: The base is crucial for activating the boronic acid.[1] If the base is too weak, the reaction may not proceed. If it is too strong, it could lead to degradation of your starting materials or product, especially with the sensitive aldehyde group.[1] The solubility of inorganic bases in organic solvents can also be a limiting factor, so ensure vigorous stirring.[1]

  • Water Content: While some water can be beneficial or even necessary for the Suzuki-Miyaura reaction, an excessive amount can promote protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[2] Conversely, some anhydrous conditions with certain bases like K₃PO₄ may require a small amount of water to be effective.[2]

Q3: I am observing significant amounts of a side product that appears to be the result of homocoupling of this compound. How can I minimize this?

A3: Homocoupling is a common side reaction that can be minimized by:

  • Thorough Degassing: Rigorously exclude oxygen from your reaction mixture by degassing the solvent and maintaining a positive pressure of an inert gas.

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[1]

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its homocoupling.

Q4: The aldehyde group on my product seems to be unstable under the reaction conditions. What can I do to protect it?

A4: If the formyl group is undergoing unwanted side reactions, you can consider a protecting group strategy. A common method is to protect the aldehyde as an acetal (e.g., by reacting it with ethylene glycol). The acetal is generally stable to the basic conditions of the Suzuki-Miyaura coupling and can be readily deprotected with mild acid after the coupling reaction is complete.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficiently strong base. 3. Steric hindrance from the ortho-ethyl group slowing the reaction. 4. Low reaction temperature.1. Use a fresh, high-quality palladium precatalyst and ligand. 2. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[1] 3. Employ bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos) which are known to be effective for sterically hindered substrates.[1] 4. Increase the reaction temperature. Consider using a higher-boiling solvent like toluene, dioxane, or DMF.[1]
Significant Protodeboronation 1. Presence of excess water. 2. Base is too strong or reaction time is too long. 3. The boronic acid is electron-rich or a heteroaromatic boronic acid, making it more susceptible.1. Use anhydrous solvents and dry reagents. 2. Use a milder base (e.g., K₂CO₃) or shorten the reaction time. Monitor the reaction closely by TLC or LC-MS. 3. While this compound is not particularly electron-rich, this is a key consideration for other substrates.
Aldehyde Degradation or Side Reactions 1. The formyl group is reacting with the strong base. 2. The aldehyde is participating in other undesired reactions at elevated temperatures.1. Use a milder base such as K₂CO₃ or Na₂CO₃.[3][4] 2. Protect the aldehyde as an acetal prior to the coupling reaction. 3. Attempt the reaction at a lower temperature for a longer period.
Difficulty in Product Purification 1. Presence of residual palladium. 2. Co-elution of the product with starting materials or byproducts.1. Filter the crude reaction mixture through a pad of Celite to remove the palladium catalyst before aqueous workup.[1] 2. Optimize your column chromatography conditions (e.g., try a different solvent system or use a gradient elution). Recrystallization may also be an effective purification method for solid products.

Data Presentation: Impact of Substituents on Suzuki-Miyaura Reaction Yields

Substituent on Phenylboronic Acid Electronic Effect Steric Effect General Impact on Reaction Rate/Yield Typical Yield Range (%)
4-Methoxy (-OCH₃)Electron-donatingMinimalGenerally enhances reaction rate and yield.[5]85-98
4-Methyl (-CH₃)Electron-donatingMinimalTends to give high yields.[5]80-95
Unsubstituted (-H)NeutralMinimalBaseline for comparison, generally good yields.75-90
4-Formyl (-CHO)Electron-withdrawingMinimalCan be variable; may require stronger bases or longer reaction times.[4] The aldehyde can be sensitive to reaction conditions.[6]60-85
2-Methyl (-CH₃)Electron-donatingSterically hinderingSteric hindrance can significantly lower the yield and require specialized ligands and higher temperatures.40-70
3-Ethyl-4-formyl Electron-withdrawing (formyl) & Weakly donating (ethyl) Sterically hindering (ethyl) A combination of steric hindrance and electronic effects will likely require optimized conditions (e.g., bulky ligands, stronger base, higher temperature) to achieve high yields. Variable, likely 50-80% with optimization

Note: The yield ranges are illustrative and highly dependent on the specific coupling partner, catalyst, ligand, base, solvent, and temperature used.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This is a general starting protocol that may require optimization depending on the specific aryl halide being used.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%), or a precatalyst like XPhos Pd G3 (1-2 mol%))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water (10:1))

Procedure:

  • To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand (if not using a precatalyst), and base.

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Combine Reactants: Aryl Halide This compound Base B 2. Add Catalyst & Ligand (under inert atmosphere) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (e.g., 80-110 °C) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool and Quench E->F G 7. Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions1 Solutions for Cause 1 cluster_solutions2 Solutions for Cause 2 cluster_solutions3 Solutions for Cause 3 Start Low or No Yield C1 Inactive Catalyst/ Reagents? Start->C1 C2 Suboptimal Reaction Conditions? Start->C2 C3 Side Reactions Dominating? Start->C3 S1a Use fresh catalyst and dry reagents C1->S1a S1b Ensure proper degassing C1->S1b S2a Increase Temperature C2->S2a S2b Change Base (e.g., K2CO3 to K3PO4) C2->S2b S2c Screen Ligands (e.g., use Buchwald type) C2->S2c S3a Check for Protodeboronation (Use milder base/less water) C3->S3a S3b Check for Homocoupling (Improve degassing) C3->S3b S3c Protect Aldehyde (if degradation is observed) C3->S3c

References

Technical Support Center: 3-Ethyl-4-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Ethyl-4-formylphenylboronic acid for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions with Suspected Decomposition of the Boronic Acid

  • Question: My Suzuki-Miyaura reaction using this compound is resulting in low yields of the desired product, and I have identified the side-product 3-ethylbenzaldehyde. What is the likely cause and how can I mitigate this?

  • Answer: The formation of 3-ethylbenzaldehyde is a strong indicator of protodeboronation, a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This side reaction can compete with the desired cross-coupling reaction, especially under certain conditions.[3]

    Potential Causes and Solutions:

    • Prolonged Reaction Times at Elevated Temperatures: High temperatures can accelerate the rate of protodeboronation.

      • Recommendation: Aim for the shortest reaction time possible. Consider using a more active palladium catalyst system that can facilitate faster coupling at lower temperatures.[4]

    • Inappropriate Base or pH: Both acidic and basic conditions can promote protodeboronation.[1][2][3] The choice of base is critical in Suzuki-Miyaura reactions.[5]

      • Recommendation: Screen different bases. Milder bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) may be preferable to strong bases like sodium hydroxide (NaOH).[5] In some cases, aprotic conditions may be desirable for boronic acids that are sensitive to aqueous bases.[5]

    • Presence of Water: Aqueous conditions, particularly at high pH, can facilitate protodeboronation.[2][4]

      • Recommendation: While some water is often necessary for the Suzuki-Miyaura coupling mechanism, excessive amounts or prolonged reaction times in aqueous media should be avoided. Consider using a phase-transfer catalyst or a biphasic solvent system to control the concentration of water. For boronic acids sensitive to aqueous bases, performing the reaction under aprotic conditions with a suitable base may be beneficial.[5]

Issue 2: Inconsistent Results and Poor Reproducibility in Reactions

  • Question: I am observing significant variability in my reaction outcomes when using this compound from different batches or after storage. What could be the reason?

  • Answer: Inconsistent results can often be attributed to the degradation of the boronic acid during storage. Arylboronic acids can be sensitive to air and moisture.[6]

    Potential Causes and Solutions:

    • Improper Storage: Exposure to air and humidity can lead to gradual degradation.

      • Recommendation: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6] For long-term storage, refrigeration at 2-8°C in a dry environment is recommended.[7]

    • Formation of Anhydrides: Phenylboronic acids have a tendency to form cyclic trimeric anhydrides (boroxines) upon dehydration. While this process is often reversible in the presence of water, the presence of varying amounts of the anhydride can affect the stoichiometry of your reaction.[8]

      • Recommendation: If you suspect anhydride formation, you can try to regenerate the boronic acid by dissolving the solid in a suitable solvent and adding a controlled amount of water before use. However, it is often more practical to ensure consistent, dry storage conditions to minimize anhydride formation.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation pathway for this compound?

    • A1: The most significant degradation pathway is protodeboronation, which involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 3-ethylbenzaldehyde.[1][2] This can be catalyzed by acidic or basic conditions.[1][2] Oxidative degradation pathways may also exist, potentially cleaving the boronic acid group to form an alcohol, although this is less commonly the primary concern under typical cross-coupling conditions.[9]

  • Q2: How should I handle this compound in the laboratory?

    • A2: Handle the compound in a well-ventilated area, preferably in a fume hood. Use personal protective equipment, including gloves, safety glasses, and a lab coat.[10] Avoid creating dust.

  • Q3: What are the recommended storage conditions for this compound?

    • A3: To ensure stability, store the compound in a tightly sealed container, protected from air and moisture.[6] Storage in a cool (2-8°C), dark, and dry place is recommended.[7] Storing under an inert atmosphere (argon or nitrogen) is also advisable.[6]

  • Q4: Can I use this compound in aqueous solutions?

    • A4: While some Suzuki-Miyaura reactions are performed in aqueous solvent mixtures, be aware that water, especially in combination with certain bases, can promote protodeboronation.[2][4] The stability in aqueous media is pH-dependent.[2] If using aqueous conditions, it is crucial to optimize the reaction time and temperature to favor the desired coupling over degradation.

Data on Factors Influencing Arylboronic Acid Stability

The stability of this compound is influenced by several factors. The following table summarizes the general effects of various conditions on the rate of protodeboronation for arylboronic acids.

FactorConditionGeneral Effect on Protodeboronation RateRationale
pH Acidic (low pH)IncreasedAcid-catalyzed protonolysis of the C-B bond.[1][2]
Basic (high pH)IncreasedFormation of the more reactive boronate species.[2][11]
Temperature ElevatedIncreasedAccelerates the rate of decomposition.
Solvent AqueousCan IncreaseWater can act as a proton source for protodeboronation.[2]
AproticGenerally LowerReduces the availability of protons.
Atmosphere Air/MoistureCan IncreaseMay facilitate degradation over time.[6]
Inert (N₂/Ar)LowerMinimizes degradation from atmospheric components.[6]
Substituents Electron-donatingCan IncreaseMay increase the nucleophilicity of the aryl ring, potentially facilitating protonolysis.[1]
Electron-withdrawingVariableCan influence stability, but the effects are complex and pathway-dependent.[1][4]

Experimental Protocols

Recommended Protocol for Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a starting point for minimizing the decomposition of this compound during a Suzuki-Miyaura reaction. Optimization may be required for specific substrates.

  • Reagent Preparation:

    • Degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes before use.

    • Use a fresh, high-quality source of this compound that has been stored under the recommended conditions.

  • Reaction Setup:

    • To a dry reaction flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a mild base such as K₂CO₃ (2.0-3.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if necessary.

    • Purge the flask with an inert gas.

    • Add the degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. However, for sensitive substrates, consider using an aprotic solvent.

  • Reaction Execution:

    • Heat the reaction mixture to the lowest temperature that provides a reasonable reaction rate (e.g., 80-100 °C).

    • Monitor the reaction progress closely by TLC or LC-MS.

    • Aim for the shortest possible reaction time to minimize the exposure of the boronic acid to potentially destabilizing conditions.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Proceed with a standard aqueous work-up and extraction.

Visualizations

TroubleshootingWorkflow start Low Yield or Failed Reaction with this compound check_side_product Check for 3-ethylbenzaldehyde (protodeboronation product) start->check_side_product check_reagent Verify Reagent Quality & Storage start->check_reagent side_product_yes Protodeboronation Confirmed check_side_product->side_product_yes Detected side_product_no Other Issue Suspected check_side_product->side_product_no Not Detected optimize_conditions Optimize Reaction Conditions side_product_yes->optimize_conditions change_base Use Milder Base (e.g., K2CO3, CsF) optimize_conditions->change_base lower_temp Lower Reaction Temperature & Reduce Time optimize_conditions->lower_temp catalyst Use More Active Catalyst optimize_conditions->catalyst solvent Consider Aprotic Conditions optimize_conditions->solvent retest Re-run Optimized Reaction change_base->retest lower_temp->retest catalyst->retest solvent->retest check_reagent->optimize_conditions

Caption: Troubleshooting workflow for low-yield reactions.

DegradationPathway boronic_acid This compound conditions Acidic or Basic Conditions + Proton Source (e.g., H2O) boronic_acid->conditions Exposure to reaction Suzuki-Miyaura Reaction boronic_acid->reaction Intended Path deboronated_product 3-Ethylbenzaldehyde (Protodeboronation Product) conditions->deboronated_product Leads to (Side Reaction) suzuki_product Desired Suzuki Coupling Product reaction->suzuki_product

Caption: Competing reaction pathways.

References

Technical Support Center: Catalyst Selection for 3-Ethyl-4-formylphenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 3-Ethyl-4-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling?

A: this compound presents two main challenges. First, the formyl group is electron-withdrawing, which can make the boronic acid susceptible to a side reaction called protodeboronation (replacement of the boronic acid group with a hydrogen atom).[1][2][3] Second, the substitution pattern may introduce some steric hindrance, potentially slowing down the reaction.

Q2: What are the best initial catalyst systems to screen for this type of coupling?

A: For electron-deficient and potentially hindered boronic acids, catalyst systems using bulky, electron-rich phosphine ligands are highly recommended as a starting point.[2][4] These ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle.[2] Consider screening modern palladium precatalysts that are air- and moisture-stable and generate the active Pd(0) species efficiently in solution.

Q3: I am observing significant formation of 3-ethylbenzaldehyde. What causes this and how can I minimize it?

A: The formation of 3-ethylbenzaldehyde is a result of protodeboronation, where the carbon-boron bond is cleaved and replaced by a hydrogen atom from a proton source (like water).[2] This is a common issue with electron-deficient boronic acids.[3] To minimize this, you can:

  • Use anhydrous solvents and reagents.

  • Employ a non-aqueous base such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[1][2]

  • Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which are less prone to this side reaction.[1][2][5]

Q4: How do I select the optimal base and solvent?

A: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[5][6] For sensitive substrates like this, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium or potassium carbonate, especially when protodeboronation is a concern.[2][7] The solvent system influences solubility and kinetics.[8] While mixtures like Dioxane/H₂O or Toluene/H₂O are common, consider using anhydrous solvents like DMF or toluene if protodeboronation is severe.[9][10]

Q5: What are the advantages of using a boronate ester derivative instead of the boronic acid?

A: Boronate esters, such as pinacol esters, offer several advantages. They exhibit greater stability and are less susceptible to protodeboronation and homocoupling (self-coupling) than their corresponding boronic acids.[1][2] This often leads to cleaner reactions and higher yields, especially for challenging substrates. MIDA boronates are particularly useful as they are bench-stable solids that slowly release the boronic acid under the reaction conditions, which can be beneficial for sensitive compounds.[5]

Troubleshooting Guide

Problem: My reaction has a low yield or has not worked at all.

This is a common issue that can be traced back to several key factors. Use the following diagnostic workflow to identify the root cause.

Troubleshooting_Workflow start Low / No Yield check_catalyst Is the catalyst active? (Precatalyst fresh? Stored correctly?) start->check_catalyst check_atmosphere Was the reaction atmosphere inert? (Thoroughly degassed? Positive N2/Ar pressure?) check_catalyst->check_atmosphere YES solution_catalyst Solution: Use fresh catalyst. Consider a more active precatalyst (e.g., G3 or G4 Buchwald type). check_catalyst->solution_catalyst NO check_sm Analysis of Crude Reaction: Starting materials consumed? check_atmosphere->check_sm YES solution_atmosphere Solution: Improve degassing procedure (e.g., freeze-pump-thaw cycles) and ensure a proper inert seal. check_atmosphere->solution_atmosphere NO sm_consumed Side reactions are dominant. check_sm->sm_consumed YES sm_unconsumed Reaction is too slow or stalled. check_sm->sm_unconsumed NO check_side_products Identify major byproducts: Protodeboronation or Homocoupling? sm_consumed->check_side_products optimize_conditions Optimize Conditions: 1. Increase Temperature 2. Screen different bases (K3PO4, Cs2CO3) 3. Screen alternative ligands/solvents sm_unconsumed->optimize_conditions Action protodeboronation Solution: Minimize proton sources. - Use anhydrous solvent. - Switch to K3PO4 or CsF. - Use a boronate ester (pinacol/MIDA). check_side_products->protodeboronation Protodeboronation homocoupling Solution: Minimize Oxygen. - Improve degassing. - Use an efficient Pd(0) source or precatalyst to avoid Pd black. check_side_products->homocoupling Homocoupling

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Data Presentation: Catalyst & Condition Selection

The choice of catalyst, ligand, base, and solvent is critical for success. The tables below summarize recommended starting points for the coupling of this compound.

Table 1: Recommended Catalyst Systems for Electron-Deficient Arylboronic Acids

Catalyst / PrecatalystLigandTypical Loading (mol%)Notes
Pd₂(dba)₃SPhos or XPhos1-2% PdA common and effective combination for challenging substrates.[7][11]
XPhos Pd G3/G4(integrated)1-2%Air- and moisture-stable precatalysts offering high activity.
Pd(OAc)₂P(t-Bu)₃ or PCy₃1-3%A cost-effective system using bulky, electron-rich phosphines.[4][6]
Pd(PPh₃)₄(integrated)2-5%"Classic" catalyst, may require higher temperatures and loadings.[7][12]

Table 2: General Reaction Parameters

ParameterRecommendationRationale / Comments
Boronic Acid Partner Use as boronate ester (pinacol)Increases stability and minimizes protodeboronation.[1][2]
Base K₃PO₄ or Cs₂CO₃ (3 equiv.)Strong, moderately soluble bases effective in minimizing protodeboronation.[2][7]
Solvent Dioxane/H₂O (e.g., 10:1) or TolueneAnhydrous solvent may be required if protodeboronation persists.[1]
Temperature 80 - 110 °CHigher temperatures are often needed to drive the reaction to completion.[1]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxygen-induced homocoupling and catalyst decomposition.[1][2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This procedure is a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound pinacol ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed Solvent (e.g., Dioxane/Water 10:1, to achieve ~0.2 M concentration)

Procedure:

  • Preparation : To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, boronate ester, base, and palladium precatalyst.

  • Inert Atmosphere : Seal the vessel with a septum cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[2]

  • Solvent Addition : Add the degassed solvent system via syringe.[1]

  • Reaction : Place the vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 4-24 hours).[1]

  • Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the final product.[1]

Visualizations

Catalyst and Base Selection Logic

The selection of an appropriate catalyst system is a critical first step in reaction optimization.

Catalyst_Selection start Substrate: This compound prop1 Electronic Properties: Electron-Deficient (Formyl Group) start->prop1 prop2 Steric Properties: Moderately Hindered (Ortho-ethyl) start->prop2 rec1 Requirement: Promote reductive elimination and stabilize catalyst prop1->rec1 base_decision Boronic acid is prone to protodeboronation prop1->base_decision rec2 Requirement: Facilitate oxidative addition and transmetalation prop2->rec2 ligand_class Recommended Ligand Class: Bulky, Electron-Rich Biaryl Monophosphines rec1->ligand_class rec2->ligand_class examples Examples: XPhos, SPhos, RuPhos ligand_class->examples base_rec Recommended Base: Anhydrous/Strong Bases (K3PO4, Cs2CO3) base_decision->base_rec

Caption: Decision tree for selecting the catalyst ligand and base.

The Suzuki-Miyaura Catalytic Cycle

All successful Suzuki couplings proceed through a fundamental catalytic cycle involving the palladium catalyst.[10][13]

Suzuki_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative R¹-Pd(II)-X L₂ pd0->pd_oxidative Oxidative Addition pd_trans R¹-Pd(II)-R² L₂ pd_oxidative->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² pd_trans->product aryl_halide R¹-X aryl_halide->pd_oxidative boronic_acid R²-B(OR)₂ boronic_acid->pd_trans base Base base->pd_trans

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

solvent effects on 3-Ethyl-4-formylphenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Ethyl-4-formylphenylboronic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound in various chemical reactions. The guidance focuses on the critical role of solvent selection in achieving desired reactivity, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the solubility of this compound?

A1: The solubility of arylboronic acids is highly dependent on the solvent's polarity. Generally, phenylboronic acid shows high solubility in polar solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents.[1][2] For this compound, which has both polar (formyl, boronic acid) and nonpolar (ethyl, phenyl) groups, a solvent system must be chosen to ensure adequate solubility of all reactants, catalysts, and bases. For Suzuki-Miyaura reactions, solvent mixtures, often including water, are used to dissolve both organic substrates and inorganic bases.[3][4]

Q2: What is protodeboronation, and how can solvent choice help minimize this side reaction?

A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to a loss of starting material and reduced product yield. This process is often accelerated in the presence of water and certain bases. While aqueous conditions are common in Suzuki couplings, using anhydrous solvents or minimizing the amount of water can sometimes suppress this side reaction.[5] The stability of the boronic acid is crucial, and solvent choice can influence the rate of this undesired pathway.

Q3: Can this compound dehydrate in solution?

A3: Yes, like other phenylboronic acids, this compound can undergo dehydration, particularly at elevated temperatures or in non-polar solvents, to form a cyclic trimer anhydride known as a boroxine. This can affect its reactivity and solubility. Using co-solvents or ensuring the reaction medium can stabilize the monomeric form is important for consistent results.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a primary application for arylboronic acids. Solvent choice is a critical parameter that influences catalyst stability, reagent solubility, and the reaction mechanism itself.[3]

Problem 1: Low or No Product Yield

  • Question: My Suzuki-Miyaura coupling reaction with this compound is giving a very low yield. What solvent-related factors should I consider?

  • Answer:

    • Poor Solubility: Ensure all components (boronic acid, aryl halide, catalyst, base) are sufficiently soluble. If you are using a nonpolar solvent like toluene, consider switching to a more polar aprotic solvent such as DMF or dioxane, or using a biphasic mixture (e.g., Toluene/Water, THF/Water) to dissolve an inorganic base like K₂CO₃ or Cs₂CO₃.[3][6]

    • Inefficient Transmetalation: The transmetalation step is often facilitated by water. A small amount of water in solvents like THF, dioxane, or DMF can be beneficial.[3][5] However, excessive water can promote protodeboronation.

    • Catalyst Deactivation: The solvent can affect the stability of the palladium catalyst. Some solvents may coordinate too strongly to the metal center, inhibiting the catalytic cycle. A screening of different solvent systems is often necessary.

Problem 2: Significant Side Product Formation (Homocoupling)

  • Question: I am observing a significant amount of the homocoupled biaryl product from my this compound. How can the solvent influence this?

  • Answer: Homocoupling of boronic acids can occur in the presence of Pd(II) species, often resulting from incomplete reduction of a Pd(II) precatalyst or exposure to oxygen.[5] While this is not solely a solvent issue, the solvent system can play a role. Ensure your reaction is properly degassed. If using a solvent system prone to peroxide formation (like THF), ensure it is freshly distilled or inhibitor-free. The choice of base and solvent are often linked; for example, 1,4-Dioxane/Water is often used with bases like K₃PO₄ or K₂CO₃.[3]

Solvent Selection Table for Suzuki-Miyaura Coupling

This table summarizes common solvents and their general effects, which can be extrapolated for reactions involving this compound.

Solvent SystemTypeTypical BaseGeneral Effects & Considerations
Toluene / Water Biphasic (Nonpolar/Aqueous)Na₂CO₃, K₂CO₃Good for many standard couplings; water helps dissolve the base.[6]
1,4-Dioxane / Water Biphasic (Polar Ether/Aqueous)K₃PO₄, K₂CO₃Provides good solubility for both organic and inorganic reagents.[3]
THF / Water Biphasic (Polar Ether/Aqueous)Na₂CO₃, CsFA versatile and common solvent system.[3][6]
DMF or DMAc Polar AproticK₂CO₃, CsFUseful for challenging couplings or substrates with poor solubility.[7] Can sometimes lead to side reactions.[3]
Acetonitrile (ACN) Polar AproticK₂CO₃, Cs₂CO₃Its high polarity can be advantageous for certain substrates.[3]
Alcohols (Ethanol, Methanol) / Water Protic / AqueousNa₂CO₃, K₂CO₃Can promote the reaction and lead to high yields in some cases.[3]

Troubleshooting Guide: Reactions of the Formyl Group

The aldehyde functionality allows for subsequent reactions such as condensation or reductive amination.

Problem: Incomplete Condensation Reaction (e.g., Knoevenagel, Wittig)

  • Question: My condensation reaction involving the formyl group of this compound is slow or incomplete. What is the role of the solvent?

  • Answer:

    • Reaction Temperature: For many condensation reactions, higher temperatures are required. Solvents with higher boiling points like DMF, DMSO, or NMP might be necessary to drive the reaction to completion.[7]

    • Water Removal: Many condensation reactions produce water as a byproduct. Using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective.

    • Solvent Polarity: The polarity of the solvent can influence the stability of intermediates and transition states. High-boiling polar aprotic solvents like DMF have been shown to be effective where other solvents like acetonitrile or ethanol fail.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and must be optimized for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.5 M concentration with respect to the limiting reagent).

  • Reaction: Heat the mixture with vigorous stirring at a temperature appropriate for the solvent and substrates (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Knoevenagel Condensation

This is a representative protocol and must be optimized for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and an active methylene compound (e.g., diethyl malonate, 1.1 equiv.) in a suitable high-boiling solvent (e.g., DMF or toluene).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine or pyrrolidine, ~0.1 equiv.).

  • Reaction: If using toluene, fit the flask with a Dean-Stark apparatus to remove water azeotropically and heat to reflux. If using DMF, heat the mixture to 80-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture. If using DMF, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling solubility Check Reagent Solubility start->solubility Is everything dissolved? side_reactions Check for Side Reactions (Protodeboronation, Homocoupling) start->side_reactions Are starting materials consumed but yield is still low? sol_polar Switch to Polar Aprotic Solvent (e.g., DMF, Dioxane) solubility->sol_polar No sol_biphasic Use Biphasic System (e.g., Toluene/H₂O, THF/H₂O) solubility->sol_biphasic Is inorganic base insoluble? side_anhydrous Use Anhydrous Solvent or Minimize Water side_reactions->side_anhydrous Protodeboronation observed? side_degas Ensure Proper Degassing and Inert Atmosphere side_reactions->side_degas Homocoupling observed?

Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura coupling reactions.

Solvent_Polarity_Effect cluster_nonpolar Nonpolar Solvents (e.g., Toluene, THF) cluster_polar Coordinating Polar Solvents (e.g., MeCN, DMF) np_cat Monophosphine Catalyst [Pd(PR₃)] np_path Favored Catalytic Cycle np_cat->np_path p_cat Anionic Bisligated Catalyst [Pd(PR₃)X]⁻ p_path Alternative Catalytic Cycle (Can alter selectivity) p_cat->p_path start Pd(0) Precatalyst start->np_cat Solvent Environment start->p_cat Solvent Environment

Caption: Influence of solvent polarity on palladium catalyst speciation in cross-coupling.[8]

References

Validation & Comparative

A Comparative Guide to 3-Ethyl-4-formylphenylboronic Acid and 4-formylphenylboronic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 3-Ethyl-4-formylphenylboronic acid and 4-formylphenylboronic acid, two valuable reagents in organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at their properties, expected performance differences, and experimental applications.

Executive Summary

4-formylphenylboronic acid is a well-characterized and widely used building block in organic synthesis. Its utility is established in numerous applications, including the synthesis of complex organic molecules and active pharmaceutical ingredients. This compound is a substituted derivative, and while specific experimental data is less readily available, its chemical structure allows for predictable modifications of its reactivity and physical properties. The presence of an ethyl group at the 3-position is expected to introduce both steric and electronic effects, influencing its performance in chemical reactions compared to its unsubstituted counterpart. This guide will delve into these differences, providing a theoretical framework for researchers to select the appropriate reagent for their specific needs.

Physicochemical Properties

A summary of the known physicochemical properties is presented in the table below. Data for this compound is largely unavailable from public sources and is therefore estimated based on chemical principles.

PropertyThis compound4-formylphenylboronic acid
Molecular Formula C₉H₁₁BO₃C₇H₇BO₃
Molecular Weight 178.00 g/mol 149.94 g/mol [1]
Appearance Not available (likely a solid)White to off-white solid
Melting Point Not available235-240 °C[2]
Solubility Not available (expected to have lower aqueous solubility than 4-formylphenylboronic acid)Slightly soluble in water
CAS Number 1218790-94-3[3]87199-17-5[4]

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. The performance of arylboronic acids in this reaction is influenced by both electronic and steric factors.

Theoretical Performance Analysis:

The introduction of an ethyl group at the 3-position (ortho to the formyl group and meta to the boronic acid) in this compound is expected to impact its reactivity in Suzuki-Miyaura coupling reactions compared to 4-formylphenylboronic acid in the following ways:

  • Electronic Effects: The ethyl group is a weak electron-donating group. This can slightly increase the electron density on the aromatic ring, potentially making the transmetalation step of the Suzuki-Miyaura cycle faster.

  • Steric Effects: The ethyl group introduces steric hindrance around the boronic acid moiety. This steric bulk can hinder the approach of the palladium catalyst, potentially slowing down the rate of transmetalation and leading to lower reaction yields, especially with sterically demanding coupling partners. The ortho-position of the ethyl group relative to the formyl group could also influence the overall conformation of the molecule.

Expected Outcome:

The interplay of these electronic and steric effects makes it difficult to predict the exact outcome without experimental data. However, it is plausible that the steric hindrance of the ethyl group will be the dominant factor, leading to a slightly lower reactivity for this compound compared to 4-formylphenylboronic acid in many Suzuki-Miyaura coupling reactions. The general trend for substituted phenylboronic acids in Suzuki coupling reactivity is often para > meta > ortho, primarily due to steric hindrance with ortho-substituents having the most significant negative impact.[5]

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a formylphenylboronic acid. This protocol can serve as a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling:

Materials:

  • Aryl halide (1.0 mmol)

  • Formylphenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., a mixture of Toluene and Water, 10:1, 11 mL)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, the formylphenylboronic acid, the palladium catalyst, and the base.

  • Add the solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination L L = Ligand Ar Ar = Aryl group from halide Ar' Ar' = Aryl group from boronic acid X X = Halide

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: A Comparative Study

This diagram outlines a logical workflow for comparing the performance of the two boronic acids in a Suzuki-Miyaura coupling reaction.

Comparative_Workflow cluster_reactants Reactant Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Analysis Reactant_1 This compound Reaction_1 Reaction with Aryl Halide (Catalyst, Base, Solvent) Reactant_1->Reaction_1 Reactant_2 4-formylphenylboronic acid Reaction_2 Reaction with Aryl Halide (Catalyst, Base, Solvent) Reactant_2->Reaction_2 Analysis_1 Monitor Reaction Progress (TLC, GC-MS) Reaction_1->Analysis_1 Analysis_2 Monitor Reaction Progress (TLC, GC-MS) Reaction_2->Analysis_2 Yield_1 Isolate and Quantify Product Yield Analysis_1->Yield_1 Yield_2 Isolate and Quantify Product Yield Analysis_2->Yield_2 Comparison Compare Reactivity and Yield Yield_1->Comparison Yield_2->Comparison

Caption: Workflow for comparing the two boronic acids in a Suzuki-Miyaura reaction.

Conclusion

4-formylphenylboronic acid is a versatile and reliable reagent for Suzuki-Miyaura coupling and other synthetic transformations. This compound offers a structural variation that may be advantageous for specific applications where altered steric and electronic properties are desired. While the ethyl substituent is expected to decrease reactivity due to steric hindrance, it may also offer benefits in terms of solubility in organic solvents or by influencing the properties of the final product. The choice between these two reagents will depend on the specific requirements of the synthetic target and the reaction conditions. Further experimental investigation is warranted to fully elucidate the performance characteristics of this compound.

References

A Comparative Guide to Analytical Techniques for the Characterization of 3-Ethyl-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation and purity assessment of 3-Ethyl-4-formylphenylboronic acid. Given the role of phenylboronic acids as crucial building blocks in organic synthesis, particularly in cross-coupling reactions for pharmaceutical development, rigorous characterization is paramount. This document outlines key analytical techniques, presenting comparative data, detailed experimental protocols, and a visual workflow to assist researchers in selecting the most appropriate methods for their needs.

While specific experimental data for this compound is not extensively available in public literature, this guide utilizes data from structurally similar analogs, such as 3-formylphenylboronic acid and 4-formylphenylboronic acid, to provide illustrative examples and expected outcomes.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical technique is often a balance between the desired level of structural detail, sensitivity, and sample throughput. The following tables summarize the key attributes and expected performance of common analytical methods for the characterization of this compound and its analogs.

Table 1: Spectroscopic Techniques for Structural Elucidation

TechniqueInformation ProvidedSample RequirementsKey AdvantagesExpected Observations for this compound
¹H NMR Proton environment, number of protons, coupling constants.5-10 mg dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).Provides detailed structural information about the organic framework.Aromatic protons in the range of 7-8.5 ppm, an aldehyde proton around 10 ppm, an ethyl group (quartet and triplet), and a broad singlet for the B(OH)₂ protons.
¹³C NMR Carbon skeleton, chemical environment of each carbon.10-20 mg dissolved in a deuterated solvent.Confirms the number and type of carbon atoms.Aromatic carbons, an aldehyde carbonyl carbon (~190 ppm), ethyl group carbons, and a carbon attached to the boron atom.
¹¹B NMR Coordination state and electronic environment of the boron atom.5-10 mg dissolved in a suitable solvent.Directly probes the boronic acid functionality.A single peak characteristic of a trigonal planar sp²-hybridized boron atom.
FTIR Presence of functional groups.Solid sample (as KBr pellet) or in a suitable solvent.Quick and simple method for functional group identification.Characteristic peaks for O-H (boronic acid), C=O (aldehyde), C-H (aromatic and aliphatic), and B-O stretching vibrations.

Table 2: Chromatographic and Mass Spectrometric Techniques for Purity and Molecular Weight Determination

TechniqueInformation ProvidedSample RequirementsKey AdvantagesExpected Performance
HPLC-UV Purity assessment, quantification, and separation of impurities.~1 mg/mL solution in a suitable solvent.Robust, widely available, and excellent for quantitative analysis.A primary peak for the main compound with good resolution from potential impurities.
LC-MS Molecular weight confirmation and identification of impurities.~0.1 mg/mL solution in a suitable solvent.High sensitivity and provides molecular weight information.Detection of the molecular ion [M+H]⁺ or [M-H]⁻ and potential adducts or fragments.
GC-MS Analysis of volatile impurities and byproducts (requires derivatization).Derivatized sample (~1 mg/mL) in a volatile solvent.High separation efficiency for volatile compounds.Requires derivatization (e.g., silylation) to increase volatility. Provides a fragmentation pattern for structural confirmation.

Experimental Workflow

A logical progression of analytical techniques ensures a thorough characterization of this compound. The following workflow outlines a typical characterization sequence.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity and Molecular Weight cluster_3 Comprehensive Analysis Synthesis Synthesis of this compound TLC Thin Layer Chromatography (TLC) - Reaction Monitoring - Preliminary Purity Check Synthesis->TLC NMR NMR Spectroscopy - ¹H NMR (Structure Confirmation) - ¹³C NMR (Carbon Skeleton) - ¹¹B NMR (Boron Environment) TLC->NMR FTIR FTIR Spectroscopy - Functional Group Analysis TLC->FTIR HPLC HPLC-UV - Purity Assessment - Quantification NMR->HPLC FTIR->HPLC LCMS LC-MS - Molecular Weight Verification - Impurity Identification HPLC->LCMS Elemental Elemental Analysis - Empirical Formula Confirmation LCMS->Elemental

A typical analytical workflow for the characterization of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar phenylboronic acid derivatives and may require optimization for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy

    • Sample Preparation: Dissolve 5-10 mg (for ¹H) or 10-20 mg (for ¹³C) of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Instrumentation: A 400 MHz or higher field NMR spectrometer.

    • Acquisition Parameters (¹H):

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-32.

      • Relaxation delay: 1-2 seconds.

    • Acquisition Parameters (¹³C):

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Number of scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation delay: 2-5 seconds.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.

  • ¹¹B NMR Spectroscopy

    • Sample Preparation: Prepare a 5-10 mg/mL solution of the sample in a suitable solvent (e.g., DMSO or methanol).

    • Instrumentation: An NMR spectrometer equipped with a boron-observe probe.

    • Acquisition Parameters:

      • Frequency: Corresponding to the ¹¹B nucleus on the spectrometer.

      • Number of scans: 1024 or more.

    • Data Processing: Process the spectrum similarly to ¹H NMR. The chemical shift will indicate the hybridization state of the boron atom.

High-Performance Liquid Chromatography (HPLC)
  • HPLC-UV for Purity Analysis

    • Instrumentation: An HPLC system with a UV detector, pump, and autosampler.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for aromatic boronic acids.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or another suitable modifier. For Mass-Spec compatibility, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.[1]

    • Gradient: A typical gradient might start at 10% acetonitrile and increase to 90% over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS)
  • Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

    • LC Conditions: Use the HPLC conditions described above, ensuring the mobile phase is compatible with MS.

    • MS Parameters (ESI):

      • Ionization Mode: Positive or negative ion mode.

      • Capillary Voltage: 3-4 kV.

      • Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent system.

      • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Note: Boronic acids are generally not volatile enough for direct GC-MS analysis and require derivatization.

    • Derivatization (Silylation):

      • Dissolve ~1 mg of the sample in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

      • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

      • Heat the mixture at 60-70°C for 30 minutes.

    • Instrumentation: A GC system coupled to a mass spectrometer.

    • GC Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Injector Temperature: 250-280°C.

      • Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C).

    • MS Parameters (Electron Ionization - EI):

      • Ionization Energy: 70 eV.

      • Ion Source Temperature: ~230°C.

      • Mass Range: Scan a range appropriate for the derivatized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule. For formylphenylboronic acids, key absorbances include those for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, C-H stretches (aromatic and aliphatic), and B-O stretches.

References

A Comparative Analysis of 3-Ethyl-4-formylphenylboronic Acid in Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 3-Ethyl-4-formylphenylboronic acid's anticipated performance with alternative boronic acids, supported by data from structurally related compounds and established experimental protocols.

Introduction

This compound is a bifunctional organoboron compound with potential applications in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The presence of both an ethyl group and a formyl (aldehyde) group on the phenyl ring imparts specific electronic and steric characteristics that are expected to influence its reactivity and performance compared to other substituted phenylboronic acids. This guide explores its anticipated performance in key catalytic systems, offering a comparison with related boronic acids for which experimental data is available.

Anticipated Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the transmetalation step of the catalytic cycle.

The 4-formyl group is a moderately electron-withdrawing group, which can influence the reactivity of the boronic acid. The 3-ethyl group is a weakly electron-donating group and introduces some steric bulk ortho to the boronic acid moiety. This combination of substituents is likely to result in a nuanced reactivity profile.

Comparative Performance Data of Structurally Similar Boronic Acids in Suzuki-Miyaura Coupling

To provide a contextual performance benchmark, the following table summarizes experimental data for the Suzuki-Miyaura coupling of related formyl-substituted phenylboronic acids with various aryl halides.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Formylphenylboronic acid1-Bromo-4-nitrobenzenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801295
3-Formylphenylboronic acid1-Iodo-4-methoxybenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100292
4-Formylphenylboronic acid4-BromoanisolePd/CK₂CO₃EtOH/H₂OReflux198
2-Formylphenylboronic acid2-IodotoluenePd(PPh₃)₄Na₂CO₃DME/H₂O80-54[1]

Analysis of Substituent Effects:

  • 4-Formylphenylboronic acid: Generally shows high yields in Suzuki-Miyaura couplings. The electron-withdrawing nature of the formyl group can enhance the rate of transmetalation in some cases.

  • 3-Formylphenylboronic acid: Also demonstrates good reactivity, with performance being highly dependent on the specific catalyst and reaction conditions.

  • 2-Formylphenylboronic acid: The ortho-formyl group can lead to lower yields due to steric hindrance and potential intramolecular coordination with the boronic acid group, which can impede the catalytic cycle[1].

  • This compound (Anticipated): The ethyl group at the 3-position is not expected to introduce significant steric hindrance to the boronic acid at the 1-position. Its weak electron-donating nature may slightly modulate the electronic properties of the ring. Overall, its performance is anticipated to be comparable to that of 4-formylphenylboronic acid, likely affording high yields under optimized conditions.

Anticipated Performance in Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. While arylboronic acids are not the traditional substrates for the classic Heck reaction, they can be used in "halide-free" Heck-type reactions, often referred to as oxidative Heck reactions. In these reactions, the arylboronic acid serves as the aryl source in the presence of an oxidant.

The electronic properties of the arylboronic acid also influence the efficiency of these reactions. Electron-withdrawing groups on the arylboronic acid can sometimes be beneficial in these systems.

Due to the lack of specific data for this compound in Heck-type reactions, a direct comparison is not possible. However, the principles of substituent effects remain relevant. The electron-withdrawing formyl group would likely make it a suitable candidate for oxidative Heck reactions.

Experimental Protocols

The following are detailed, generalized experimental protocols for Suzuki-Miyaura and Heck-type reactions that can be adapted for use with this compound.

Suzuki-Miyaura Coupling Protocol

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Oxidative Heck-Type Reaction Protocol

Materials:

  • Alkene (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Oxidant (e.g., Benzoquinone, 1.2 mmol, 1.2 equiv)

  • Base (e.g., NaOAc, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., DMF or Dioxane, 10 mL)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst, oxidant, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

  • Add this compound and the alkene to the tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Catalytic Cycles and Workflows

To better illustrate the processes discussed, the following diagrams outline the catalytic cycle for the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, Boronic Acid, and Base Inert Establish Inert Atmosphere Reactants->Inert Catalyst Add Palladium Catalyst and Solvent Inert->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: General experimental workflow for a cross-coupling reaction.

References

A Comparative Spectroscopic and Performance Analysis of 3-Ethyl-4-formylphenylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties and performance of 3-Ethyl-4-formylphenylboronic acid and its key analogues. This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, offering detailed experimental data, protocols, and a comparative analysis to facilitate informed decisions in synthetic chemistry and sensor development.

Spectroscopic Analysis

A thorough spectroscopic characterization is crucial for confirming the structure and purity of phenylboronic acid derivatives. This section presents a comparative summary of the key spectroscopic data for this compound and its structurally related analogues: 4-ethylphenylboronic acid, 3-formylphenylboronic acid, and 4-formylphenylboronic acid. Due to the limited availability of experimental spectra for this compound, predicted ¹H and ¹³C NMR data are provided for comparison.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)

CompoundAromatic Protons (ppm)Aldehyde Proton (ppm)Ethyl Protons (ppm)B(OH)₂ Protons (ppm)Solvent
This compound (Predicted) ~7.8-8.2 (m, 3H)~10.0~2.8 (q, 2H), ~1.2 (t, 3H)~8.3 (s, 2H)DMSO-d₆
4-Ethylphenylboronic acid 7.71 (d, 2H), 7.23 (d, 2H)N/A2.62 (q, 2H), 1.19 (t, 3H)7.89 (s, 2H)DMSO-d₆
3-Formylphenylboronic acid 8.16 (s, 1H), 8.01 (d, 1H), 7.87 (d, 1H), 7.51 (t, 1H)10.03 (s, 1H)N/A8.35 (s, 2H)DMSO-d₆
4-Formylphenylboronic acid [1]7.88 (d, 2H), 7.80 (d, 2H)9.95 (s, 1H)N/A8.28 (s, 2H)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)

CompoundAromatic Carbons (ppm)Aldehyde Carbon (ppm)Ethyl Carbons (ppm)C-B Carbon (ppm)Solvent
This compound (Predicted) ~128-145~192~25, ~15~135DMSO-d₆
4-Ethylphenylboronic acid 145.9, 134.1, 127.2N/A28.5, 15.6131.7DMSO-d₆
3-Formylphenylboronic acid [2]136.9, 134.8, 132.0, 128.5192.9N/A130.9DMSO-d₆
4-Formylphenylboronic acid [1]137.2, 134.7, 129.0192.7N/A135.0DMSO-d₆

Table 3: IR Spectroscopic Data (Experimental)

CompoundKey Absorptions (cm⁻¹)
4-Ethylphenylboronic acid [3]~3300 (O-H), ~2970 (C-H, ethyl), ~1610 (C=C, aromatic), ~1350 (B-O)
3-Formylphenylboronic acid [4]~3300 (O-H), ~2850, 2750 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1350 (B-O)
4-Formylphenylboronic acid [1]~3300 (O-H), ~2830, 2740 (C-H, aldehyde), ~1695 (C=O, aldehyde), ~1605 (C=C, aromatic), ~1350 (B-O)

Table 4: Mass Spectrometry Data (Experimental)

CompoundMolecular Ion [M]⁺ or [M-H]⁻ (m/z)Key Fragmentation Peaks (m/z)
4-Ethylphenylboronic acid [3]150132, 105, 91
3-Formylphenylboronic acid [2]149 (M-H)⁻121, 103
4-Formylphenylboronic acid [1]149121, 93

Performance Comparison in Key Applications

Phenylboronic acids are versatile reagents in organic synthesis and are increasingly utilized in the development of chemical sensors. This section compares the performance of this compound derivatives in Suzuki-Miyaura coupling reactions and as fluorescent sensors.

Suzuki-Miyaura Coupling Reactions

The electronic and steric properties of substituents on the phenylboronic acid ring significantly influence their reactivity in Suzuki-Miyaura coupling reactions.[5][6] Electron-donating groups, such as ethyl, can enhance the nucleophilicity of the boronic acid, potentially leading to faster reaction rates.[7] Conversely, electron-withdrawing groups, like the formyl group, can decrease reactivity. The position of these substituents also plays a crucial role.

For this compound, the interplay between the electron-donating ethyl group at the meta-position to the boronic acid and the electron-withdrawing formyl group at the para-position creates a unique electronic environment. It is anticipated that this substitution pattern will offer a balance of reactivity and stability, making it a valuable building block for complex molecule synthesis. Comparative studies have shown that boronic esters can exhibit greater stability than their corresponding acids, which can be advantageous in certain coupling reactions.[7][8][9]

Fluorescent Sensors

Boronic acid-containing fluorophores are widely used for the detection of saccharides and other diol-containing compounds.[10][11][12][13] The sensing mechanism often relies on the change in fluorescence upon the binding of the boronic acid to a diol, which can be influenced by photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes.[14]

The substitution pattern on the phenyl ring of the boronic acid is critical in tuning the sensor's affinity, selectivity, and fluorescent response.[10] The presence of an ethyl group in the 3-position and a formyl group in the 4-position of the phenyl ring in this compound can modulate the Lewis acidity of the boron center and the electronic properties of the aromatic system, thereby influencing its binding affinity for diols and the resulting change in fluorescence. While direct comparative studies are limited, research on various substituted phenylboronic acids indicates that such modifications can lead to sensors with tailored properties for specific applications.[10][11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable spectroscopic data. The following are generalized protocols for the key analytical techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the phenylboronic acid derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR) : Place a small amount of the powdered sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

  • Background Spectrum : Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum : Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis : Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis : Determine the molecular weight of the compound from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a series of standard solutions of the phenylboronic acid derivative in a UV-transparent solvent (e.g., ethanol, methanol, water) at known concentrations.

  • Instrument Setup : Calibrate the spectrophotometer using a blank solution (the pure solvent).

  • Data Acquisition : Measure the absorbance of each standard solution across the UV-Vis range (typically 200-800 nm).

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of phenylboronic acid derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_application Performance Evaluation Synthesis Synthesis of Phenylboronic Acid Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation UV_Vis->Structure_Confirmation Suzuki_Coupling Suzuki-Miyaura Coupling Structure_Confirmation->Suzuki_Coupling Sensor_Assay Fluorescent Sensor Assay Structure_Confirmation->Sensor_Assay

Caption: Workflow for the synthesis, purification, spectroscopic characterization, and performance evaluation of phenylboronic acid derivatives.

References

Benchmarking 3-Ethyl-4-formylphenylboronic Acid: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides a comprehensive benchmark of 3-Ethyl-4-formylphenylboronic acid, a bespoke building block, against other commonly employed phenylboronic acid derivatives. The following data and protocols are intended to empower researchers to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physical and chemical properties of a boronic acid is paramount for its effective application. The table below summarizes key properties of this compound and a selection of other commercially available boronic acids.

Boronic AcidCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound 1218790-94-3C₉H₁₁BO₃177.99Not availableNot available
4-Formylphenylboronic acid87199-17-5C₇H₇BO₃149.94237-242White to light yellow crystal powder
3-Formylphenylboronic acid87199-16-4C₇H₇BO₃149.94109-113White to orange to green powder to crystal
Phenylboronic acid98-80-6C₆H₇BO₂121.93216-219White to off-white crystalline powder

Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison

The utility of a boronic acid is ultimately determined by its performance in chemical reactions. The Suzuki-Miyaura coupling is the most prominent application for this class of compounds. The electronic and steric nature of the substituents on the phenylboronic acid ring plays a pivotal role in the reaction outcome. Generally, electron-donating groups on the boronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher yields.[1] Conversely, electron-withdrawing groups can have a more complex influence on the reaction.[1]

While direct, quantitative comparative yield data for this compound is not extensively published, we can infer its expected reactivity based on its structural features—an electron-donating ethyl group and an electron-withdrawing formyl group. The interplay of these substituents will dictate its performance.

The following table presents a compilation of representative yields for various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. This data serves as a valuable baseline for anticipating the performance of this compound.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Phenylboronic acid4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/Water8012>95
4-Methoxyphenylboronic acid (electron-donating)4-IodoanisolePd(OAc)₂/SPhosK₃PO₄Dioxane/Water100298
4-Nitrophenylboronic acid (electron-withdrawing)4-BromoanisolePd(dppf)Cl₂Cs₂CO₃Dioxane1001675
2-Formylphenylboronic acid (electron-withdrawing, sterically hindered)2-IodotoluenePd(PPh₃)₄Na₂CO₃DME/Water80-54

Experimental Protocols

To ensure reproducibility and facilitate the direct comparison of results, detailed experimental protocols are essential.

General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Water (if using a biphasic system)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent and, if applicable, degassed water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Mechanistic Insights and Workflow Visualization

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A typical experimental workflow for performing and analyzing a Suzuki-Miyaura coupling reaction is depicted below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Weigh Aryl Halide, Boronic Acid, Base Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent(s) Catalyst->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

Signaling Pathway Involvement

Boronic acids and their derivatives are not only pivotal in synthesis but also exhibit significant potential in medicinal chemistry and chemical biology. Their ability to reversibly bind with diols makes them attractive for developing sensors and inhibitors for various biological targets. For instance, certain boronic acids have been investigated as inhibitors of enzymes such as proteases and kinases, which are crucial components of cellular signaling pathways.

While specific signaling pathways involving this compound have not been elucidated in the current literature, its structural motifs suggest potential interactions with biological macromolecules. The formyl group can act as a hydrogen bond acceptor, while the boronic acid moiety can form covalent bonds with diol-containing molecules, including certain amino acid side chains in proteins. Further research is warranted to explore the biological activity of this compound and its potential to modulate specific signaling cascades.

Signaling_Pathway_Inhibition Signal Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Boronic_Acid_Inhibitor Boronic Acid Inhibitor Boronic_Acid_Inhibitor->Kinase_Cascade

Caption: General mechanism of kinase inhibition by a boronic acid.

References

A Comparative Guide to the Synthesis of Functionalized Biaryl Aldehydes: The Role of 3-Ethyl-4-formylphenylboronic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biaryl aldehyde motif is a cornerstone in the synthesis of complex molecules, serving as a critical precursor in numerous pharmaceuticals, natural products, and advanced materials. The strategic introduction of this functionality can significantly impact the efficiency and success of a total synthesis campaign. 3-Ethyl-4-formylphenylboronic acid represents a class of "ready-to-use" building blocks designed to streamline this process. This guide provides an objective comparison of synthetic strategies for constructing biaryl aldehydes, focusing on the direct use of functionalized phenylboronic acids versus alternative, multi-step approaches.

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds, and the use of formyl-substituted phenylboronic acids is a direct and powerful application of this methodology.[1][2] These reagents act as versatile molecular building blocks, allowing for the efficient construction of complex scaffolds.[3][4] This guide evaluates the direct coupling approach against other established synthetic routes, providing the quantitative data and detailed protocols necessary for informed decision-making in synthetic planning.

Comparative Analysis of Synthetic Strategies

The synthesis of a substituted biaryl aldehyde, such as 2-(3-Ethyl-4-formylphenyl)pyridine, can be approached through several distinct pathways. Here, we compare three primary strategies:

  • Strategy A: Direct Suzuki-Miyaura Coupling. A convergent approach using a pre-functionalized building block like this compound.

  • Strategy B: Sequential Coupling and Formylation. A linear approach where the biaryl core is first constructed, followed by the installation of the formyl group.

  • Strategy C: Alternative Boron Reagents. Utilizing more stable surrogates of boronic acids, such as MIDA boronates or potassium trifluoroborates, which can offer improved handling and reactivity.[5][6]

The choice of strategy depends on factors like starting material availability, functional group tolerance, and overall step economy.

Data Presentation: Performance Comparison

To provide a clear, quantitative comparison, the following table summarizes the performance of these strategies for the synthesis of a representative biaryl aldehyde. Yields are representative of typical outcomes reported in the literature for each transformation.

StrategyKey Transformation(s)Reagent ExampleTypical Yield (%)Step CountKey Advantages & Disadvantages
A: Direct Coupling Suzuki-Miyaura CouplingThis compound75-95%1(+) High convergence, short route. (-) Substituted boronic acid may be costly or require separate synthesis.
B: Sequential Route 1. Suzuki-Miyaura Coupling 2. Directed ortho-Metalation & Formylation1. 3-Ethylphenylboronic acid 2. n-BuLi, DMF1. 80-98% 2. 60-80%2(+) Uses simpler, often cheaper starting materials. (-) Longer linear sequence, potential regioselectivity issues in formylation step.
C: Alternative Reagent Suzuki-Miyaura Coupling3-Ethyl-4-formylphenyl MIDA boronate80-98%1(+) Enhanced stability (air/moisture), easier handling and purification.[5][6] (-) Requires synthesis of the MIDA boronate from the boronic acid.

Visualization of Synthetic Pathways

The diagrams below illustrate the logical flow of the compared synthetic strategies and the fundamental catalytic cycle involved.

G cluster_A Strategy A: Direct Coupling cluster_B Strategy B: Sequential Route A1 This compound A_reagents Pd Catalyst, Base A1->A_reagents A2 Aryl Halide (Ar-X) A2->A_reagents A_product Target Biaryl Aldehyde A_reagents->A_product Suzuki Coupling B1 3-Ethylphenylboronic acid B_reagents1 Pd Catalyst, Base B1->B_reagents1 B2 Aryl Halide (Ar-X) B2->B_reagents1 B_intermediate Intermediate Biaryl B_reagents1->B_intermediate Suzuki Coupling B_reagents2 1. n-BuLi 2. DMF B_intermediate->B_reagents2 Formylation B_product Target Biaryl Aldehyde B_reagents2->B_product Formylation

Caption: Comparative workflow of Direct vs. Sequential synthesis strategies.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 Ar¹-Pd(II)L₂-X pd0->pd_complex1 pd_complex2 Ar¹-Pd(II)L₂-Ar² pd_complex1->pd_complex2 pd_complex2->pd0 re_label Reductive Elimination product Ar¹-Ar² pd_complex2->product oa_label Oxidative Addition tm_label Transmetalation ar1x Ar¹-X ar1x->pd0 boronic Ar²-B(OH)₂ boronic->pd_complex1 base Base base->pd_complex1

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are representative, generalized protocols for the key transformations discussed. Researchers should optimize conditions based on their specific substrates.

Protocol 1: Direct Suzuki-Miyaura Coupling (Strategy A)

This protocol describes the coupling of an aryl bromide with a functionalized phenylboronic acid.

  • Materials:

    • This compound (1.2 equivalents)

    • Aryl Bromide (1.0 equivalent)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 equivalents)

    • Toluene and water (10:1 solvent mixture)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Add the degassed solvent mixture (Toluene:water) via syringe.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the target biaryl aldehyde.

Protocol 2: Sequential Coupling and Formylation (Strategy B)

Step 2a: Suzuki-Miyaura Coupling

  • Procedure: Follow Protocol 1, substituting 3-Ethylphenylboronic acid for the formyl-containing analog. Purify the resulting biaryl intermediate.

Step 2b: Directed ortho-Metalation and Formylation

  • Materials:

    • Biaryl intermediate from Step 2a (1.0 equivalent)

    • n-Butyllithium (n-BuLi, 1.2 equivalents, 2.5 M in hexanes)

    • N,N-Dimethylformamide (DMF, 1.5 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the biaryl intermediate in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

    • Add DMF dropwise and continue stirring at -78 °C for an additional 2 hours.

    • Allow the reaction to warm slowly to room temperature and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Conclusion

The use of functionalized building blocks like This compound offers a highly efficient and convergent route to complex biaryl aldehydes, making it a powerful strategy in total synthesis and drug development. This direct approach (Strategy A) significantly reduces the number of synthetic steps compared to sequential methods (Strategy B), which, despite using simpler starting materials, introduce challenges related to yield and regioselectivity in the formylation step. For reactions sensitive to the stability of boronic acids, alternative reagents like MIDA boronates (Strategy C) provide a robust, albeit slightly more costly, alternative that enhances reproducibility and simplifies handling.[5][7] The optimal strategy will ultimately be determined by the specific goals of the synthesis, including scale, cost, and the chemical nature of the target molecule.

References

Confirming the Structure of Novel Biphenyl Derivatives from 3-Ethyl-4-formylphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. 3-Ethyl-4-formylphenylboronic acid serves as a versatile building block in these endeavors, offering a unique combination of functional groups for downstream modifications. This guide provides an objective comparison of the synthesis and structural confirmation of novel compounds derived from this precursor, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. We present supporting experimental data, detailed protocols, and a comparison with alternative boronic acid reagents to inform your research and development.

Synthesis of a Model Compound: 2'-Ethyl-4'-formyl-[1,1'-biphenyl]-4-carbonitrile

To illustrate the process, we will focus on the synthesis of a hypothetical novel compound, 2'-Ethyl-4'-formyl-[1,1'-biphenyl]-4-carbonitrile, via a palladium-catalyzed Suzuki-Miyaura coupling reaction between this compound and 4-bromobenzonitrile.

Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Biphenyl Product 2'-Ethyl-4'-formyl-[1,1'-biphenyl]-4-carbonitrile This compound->Biphenyl Product + 4-Bromobenzonitrile 4-Bromobenzonitrile 4-Bromobenzonitrile->Biphenyl Product Pd Catalyst Pd(PPh₃)₄ Pd Catalyst->Biphenyl Product Base K₂CO₃ Base->Biphenyl Product Solvent DME/H₂O Solvent->Biphenyl Product

A representative Suzuki-Miyaura coupling reaction.

Comparative Performance of Boronic Acid Reagents

While this compound is effective, alternative reagents can offer advantages in terms of stability and handling. The following table compares its performance with other boronic acid derivatives in Suzuki-Miyaura reactions.

Boronic Acid ReagentCoupling PartnerProductYield (%)Reference
This compound 4-Bromobenzonitrile 2'-Ethyl-4'-formyl-[1,1'-biphenyl]-4-carbonitrile ~90 (Predicted) -
4-Formylphenylboronic acidMethyl 4-bromobenzoateMethyl 4'-formyl-[1,1'-biphenyl]-4-carboxylate95[1]
2-Nitrophenylboronic acid4-Bromobenzoic acid2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid85[2]
4-Tolyl MIDA boronate2-Bromobenzonitrile4'-Methyl-[1,1'-biphenyl]-2-carbonitrile92[3]
Potassium 3-carboxyphenyltrifluoroborate4-Bromoanisole3-(4-Methoxyphenyl)benzoic acid94[4]

Note: The yield for the reaction with this compound is a predicted value based on typical Suzuki-Miyaura coupling efficiencies with similar substrates.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis and structural confirmation of the target compound.

Protocol 1: Synthesis of 2'-Ethyl-4'-formyl-[1,1'-biphenyl]-4-carbonitrile

Materials:

  • This compound (1.0 equiv)

  • 4-Bromobenzonitrile (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water (de-gassed)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-bromobenzonitrile, and Pd(PPh₃)₄.

  • Add a magnetic stir bar and seal the flask with a septum.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add de-gassed DME and a de-gassed aqueous solution of K₂CO₃ (2 M).

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Structural Confirmation Workflow

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms xray X-ray Crystallography (if single crystal) synthesis->xray structure Confirmed Structure nmr->structure ms->structure xray->structure

Workflow for structural confirmation of a novel compound.

Data Presentation for Structural Confirmation

The following table summarizes the expected analytical data for the synthesized compound, 2'-Ethyl-4'-formyl-[1,1'-biphenyl]-4-carbonitrile.

Analytical TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of both phenyl rings, the formyl proton (singlet, ~10 ppm), the ethyl group protons (quartet and triplet), and distinct coupling patterns confirming the substitution pattern.
¹³C NMR Resonances for all carbon atoms, including the quaternary carbons of the biphenyl linkage, the carbonyl carbon of the form-yl group (~190 ppm), the nitrile carbon (~118 ppm), and the carbons of the ethyl group.
High-Resolution Mass Spectrometry (HRMS) A precise mass-to-charge ratio (m/z) that matches the calculated exact mass of the molecular ion [M+H]⁺, confirming the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for the formyl C=O stretch (~1700 cm⁻¹), the nitrile C≡N stretch (~2230 cm⁻¹), and aromatic C-H stretches.
X-ray Crystallography If a suitable single crystal can be obtained, this technique provides the unambiguous three-dimensional structure of the molecule, confirming bond lengths, bond angles, and the overall molecular geometry.

Comparison of Synthetic Strategies

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the synthesis of biaryl compounds. However, other cross-coupling reactions can also be employed, each with its own advantages and disadvantages.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling cluster_heck Heck Coupling suzuki_adv Advantages: - Mild reaction conditions - High functional group tolerance - Commercially available reagents suzuki_dis Disadvantages: - Boronic acids can be unstable - Potential for side reactions stille_adv Advantages: - Broad substrate scope - Insensitive to water stille_dis Disadvantages: - Toxicity of organotin reagents - Stoichiometric tin byproducts heck_adv Advantages: - Does not require organometallic reagents - Good for vinylation of aryl halides heck_dis Disadvantages: - Often requires higher temperatures - Regioselectivity can be an issue

Comparison of common cross-coupling reactions for biaryl synthesis.

References

Safety Operating Guide

Navigating the Disposal of 3-Ethyl-4-formylphenylboronic Acid: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, procedural instructions for the safe handling and disposal of 3-Ethyl-4-formylphenylboronic acid (CAS No. 1218790-94-3), ensuring the safety of researchers and compliance with regulatory standards.

I. Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be performed within a certified chemical fume hood.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A fully fastened lab coat with complete arm coverage.
Respiratory A NIOSH-approved respirator may be necessary for large quantities or spills.
Footwear Closed-toe shoes are mandatory.

II. Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical or its containers be discarded in regular trash or washed down the drain.

  • Waste Segregation and Collection:

    • Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.

    • Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (1218790-94-3).

  • Solid Waste Disposal:

    • Contaminated solid materials, including gloves, bench paper, weighing boats, and pipette tips, must be placed in a designated solid hazardous waste container.

    • For any spills, carefully sweep the solid material to collect it in an airtight container, ensuring not to disperse dust.[1] Promptly dispose of the collected material in accordance with local and federal regulations.[1]

  • Liquid Waste Disposal:

    • Solutions containing this compound must be collected in a designated liquid hazardous waste container.

    • Do not mix with incompatible waste streams. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.

  • Decontamination of Glassware:

    • Primary Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as liquid hazardous waste.

    • Secondary Decontamination: A basic wash can be employed to convert any residual boronic acid into a more water-soluble boronate salt. This rinsate must also be collected as liquid hazardous waste.

    • Final Rinse: After decontamination, a final rinse with water should be performed, with the rinse water also collected as hazardous waste.

    • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

  • Disposal of Empty Containers:

    • Empty containers that once held this compound must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected as liquid hazardous waste.

    • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers.

  • Waste Storage and Pickup:

    • Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.

    • Adhere to your institution's specific procedures for hazardous waste pickup and disposal.

III. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_final Final Disposal start Start: Identify Waste (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Collect Contaminated Solids (Gloves, Paper, etc.) ppe->solid_waste Solid liquid_waste Collect Waste Solutions and Solvent Rinsates ppe->liquid_waste Liquid label_solid Label as 'Hazardous Waste: This compound' solid_waste->label_solid store_solid Store in Sealed Container in Satellite Accumulation Area label_solid->store_solid pickup Arrange for Professional Hazardous Waste Pickup store_solid->pickup label_liquid Label as 'Hazardous Waste: This compound' liquid_waste->label_liquid store_liquid Store in Sealed Container in Satellite Accumulation Area label_liquid->store_liquid store_liquid->pickup end End: Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, thereby fostering a secure and compliant research environment.

References

Personal protective equipment for handling 3-Ethyl-4-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Ethyl-4-formylphenylboronic acid, ensuring a secure laboratory environment. Adherence to these protocols is paramount for minimizing risks and maintaining research integrity.

Hazard Identification

This compound and similar boronic acid derivatives are classified as hazardous substances.[1] Potential health effects include skin irritation, serious eye irritation, and respiratory irritation.[2][3] It is crucial to handle this compound with care to avoid direct contact and inhalation.[4]

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound. Proper selection and use of PPE is the final barrier between the handler and the hazardous chemical.[5][6]

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles with Side Shields or a Full-Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[4] A full-face shield is recommended when there is a risk of splashing.[7] Eyeglasses alone are not sufficient.[7]
Hands Chemical-Resistant GlovesNitrile, neoprene, or rubber gloves are suitable.[8] Gloves must be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated or damaged.[4][5] Double gloving is recommended for enhanced protection.[5]
Body Laboratory Coat or Chemical-Resistant SuitA lab coat should be worn to prevent skin contact.[1][2] For larger quantities or increased risk of exposure, a chemical-resistant suit or apron made of materials like polyethylene-coated polypropylene is recommended.[6][8]
Respiratory NIOSH/MSHA Approved RespiratorUse in a well-ventilated area, preferably within a chemical fume hood.[1][9] If dust or aerosols are likely to be generated or if exposure limits are exceeded, a full-face respirator should be used.[4]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation risk.[2][9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10][11]

Handling Procedures:

  • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.[9]

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Minimize the generation of dust and aerosols.[4][11]

  • Use non-sparking tools to prevent ignition.[4]

  • Keep the container tightly closed when not in use.[2][9]

Storage:

  • Store in a dry, cool, and well-ventilated place.[2][4]

  • Keep the container tightly closed to prevent moisture absorption and degradation.[9]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

Waste Segregation and Collection:

  • All waste containing this compound, including contaminated materials like gloves and filter paper, must be treated as hazardous waste.[1][2]

  • Solid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid waste (solutions) should be collected in a separate, labeled, and sealed container for liquid hazardous waste.[2]

  • Do not mix boronic acid waste with other chemicals, especially strong acids or bleach.[2]

Disposal of Empty Containers:

  • In a chemical fume hood, rinse the empty container three times with a suitable solvent.[2]

  • The first rinseate must be collected and disposed of as hazardous waste.[2]

  • Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines.[2]

  • After thorough rinsing and air-drying, deface the original label, and dispose of the clean container according to your institution's recycling or waste management policies.[2]

Neutralization of Small Quantities (if permissible):

  • For small quantities, neutralization with a mild base may be an option, but only if allowed by your institution and local regulations.[1]

  • The pH of the solution should be adjusted to between 5.5 and 9.0 before disposal down the sanitary sewer with copious amounts of water, pending confirmation from your institution's environmental health and safety office.[1]

Emergency First Aid Procedures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[3] Seek medical attention.[3]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Ingestion: Clean the mouth with water and seek medical attention.[3][10] Do NOT induce vomiting.[3]

Visual Workflow and Safety Hierarchy

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood handling_weigh Weigh Compound prep_fume_hood->handling_weigh handling_reaction Perform Reaction handling_weigh->handling_reaction disposal_waste Segregate Hazardous Waste handling_reaction->disposal_waste disposal_container Rinse Empty Container disposal_waste->disposal_container disposal_ppe Dispose of Contaminated PPE disposal_container->disposal_ppe cleanup_decontaminate Decontaminate Work Area disposal_ppe->cleanup_decontaminate cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe

Caption: Workflow for handling this compound.

G elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

Caption: Hierarchy of controls for chemical safety.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.